molecular formula C8H7BrN2 B8017595 6-Amino-3-bromo-2-methylbenzonitrile

6-Amino-3-bromo-2-methylbenzonitrile

Cat. No.: B8017595
M. Wt: 211.06 g/mol
InChI Key: NFJSIWUQYGVKTE-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-amino-3-bromo-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJSIWUQYGVKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Amino-3-bromo-2-methylbenzonitrile molecular weight and formula

[1][2]

Executive Summary

This compound (CAS: 110127-09-8 ) is a highly functionalized benzene derivative serving as a regiospecific scaffold for the synthesis of fused bicyclic heterocycles, particularly quinazolines and cinnolines . Its unique substitution pattern—featuring an electron-donating amino group para to a bromine handle, flanked by a steric methyl blocker and an electron-withdrawing nitrile—makes it an ideal "push-pull" system for palladium-catalyzed cross-couplings and cyclocondensation reactions.

Physicochemical Profile

Core Identity & Constants

The molecule is defined by a specific arrangement of four functional groups on a benzene core. The regiochemistry is critical : the amino group is at position 6, directing subsequent electrophilic substitutions, while the bromine at position 3 serves as a leaving group for diversification.

PropertyValue / Description
IUPAC Name This compound
CAS Registry Number 110127-09-8
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Exact Mass 209.9793 (for ⁷⁹Br isotope)
SMILES Cc1c(Br)ccc(N)c1C#N
Appearance Off-white to pale yellow crystalline solid
Predicted LogP ~2.3 (Moderate lipophilicity)
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Elemental Analysis & Isotopic Pattern

Due to the presence of Bromine, mass spectrometry validation must account for the characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br.

  • Elemental Composition:

    • Carbon: 45.53%

    • Hydrogen: 3.34%

    • Bromine: 37.86%

    • Nitrogen: 13.27%

  • MS Signature: Look for the [M+H]⁺ doublet at m/z 211.0 and 213.0 with near-equal intensity.

Synthetic Methodology

The most robust synthetic route involves the regioselective bromination of 2-amino-6-methylbenzonitrile . The amino group acts as a strong ortho/para director. Since the ortho position (relative to the amine) is blocked by the nitrile group (at C1) or sterically crowded, bromination selectively occurs at the para position (C3).

Recommended Protocol: Electrophilic Aromatic Substitution

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-6-methylbenzonitrile (1.0 eq) in anhydrous MeCN (0.5 M concentration).

  • Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes to prevent di-bromination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Quench: Quench with 10% aqueous Na₂S₂O₃ to neutralize excess bromine species.

  • Isolation: Dilute with water. The product typically precipitates. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Synthesis & Application Pathway (Diagram)

The following diagram illustrates the synthesis of the core and its downstream conversion into a quinazoline scaffold (e.g., for Trimetrexate analogs).

SynthesisPathwayPrecursor2-Amino-6-methylbenzonitrile(Start Material)TargetThis compound(Target Intermediate)Precursor->TargetRegioselectiveBrominationReagentsNBS, MeCN0°C to RTDrugScaffold6-Bromo-5-methyl-2,4-quinazolinediamine(Kinase Inhibitor Scaffold)Target->DrugScaffoldCyclocondensationCyclizationChloroformamidine HClDimethylsulfone, 175°C

Caption: Synthesis of this compound and its conversion to a quinazoline pharmacophore.

Structural Validation (Self-Validating Protocols)

To ensure the integrity of the intermediate before proceeding to costly downstream steps, use the following validation logic.

Proton NMR (¹H-NMR) Logic

The substitution pattern is confirmed by the change in aromatic coupling constants.

  • Precursor (2-Amino-6-methylbenzonitrile): Shows a 3-proton aromatic system (typically a triplet and two doublets or a multiplet pattern).

  • Target (Product): The bromination at C3 removes one proton.

    • Result: You will observe two distinct doublets in the aromatic region (corresponding to protons at C4 and C5).

    • Coupling: The coupling constant (J) should be ~8.0–9.0 Hz (ortho-coupling). Loss of this pattern indicates incorrect regiochemistry (e.g., bromination at the methyl group).

LC-MS Validation
  • Retention Time: The product is more lipophilic (due to -Br) than the starting material; expect a later retention time on C18 columns.

  • Mass Spec: Confirm the [M+H]⁺ doublet (211/213). Absence of the +2 mass peak (M+2) indicates failure to incorporate bromine.

Pharmaceutical Utility

This molecule is a "privileged structure" in medicinal chemistry, specifically for:

  • Quinazoline Antifolates: It is a direct precursor to lipophilic antifolates (analogous to Trimetrexate and Piritrexim ) used in oncology and antimicrobial therapies. The nitrile group is converted to the pyrimidine ring of the quinazoline system.

  • Kinase Inhibitors: The bromine atom at C3 allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl side chains, a common strategy for optimizing potency against kinases like EGFR or PI3K .

  • Cinnolines: Diazotization of the amine followed by intramolecular cyclization with the nitrile group yields cinnoline derivatives.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[2] Nitrile compounds can liberate cyanide under extreme metabolic or chemical stress, though the aryl-nitrile bond is generally stable.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

  • Disposal: High-temperature incineration with scrubber for nitrogen oxides and hydrogen bromide.

References

  • European Patent Office. (1988). Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates (EP0253396A2).
  • PubChem. (2025).[2] Compound Summary: 2-Amino-6-methylbenzonitrile (Precursor Data). Retrieved from [Link]

  • Davoll, J., et al. (1970). Quinazolines. Part XIV. The synthesis of 2,4-diamino-5-methyl-6-(3,4,5-trimethoxybenzyl)quinazoline. Journal of the Chemical Society C: Organic, 997-1002.

A Comprehensive Technical Guide to the Solubility of 6-Amino-3-bromo-2-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-bromo-2-methylbenzonitrile is a substituted aromatic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is predicated on its reactivity and, crucially, its solubility in various reaction media. Understanding the solubility profile of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering a framework for its effective use in research and development.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] The structure of this compound—featuring a blend of polar and non-polar functional groups—suggests a nuanced solubility profile.

Molecular Structure and Functional Group Analysis

The key functional groups of this compound and their influence on its solubility are as follows:

  • Benzene Ring: The core aromatic ring is non-polar and hydrophobic, favoring dissolution in non-polar solvents.

  • Amino Group (-NH₂): This is a polar group capable of acting as both a hydrogen bond donor and acceptor.[2] This significantly enhances solubility in polar protic solvents like alcohols and can lead to some solubility in water.[3]

  • Bromo Group (-Br): The bromo substituent is moderately polarizable and contributes to the overall molecular weight. While it can participate in dipole-dipole interactions, its primary effect is often an increase in the compound's density and boiling point, with a modest impact on solubility in organic solvents.[4]

  • Methyl Group (-CH₃): This is a non-polar, hydrophobic group that will generally decrease solubility in polar solvents and increase it in non-polar hydrocarbon solvents.[5]

  • Nitrile Group (-C≡N): The nitrile group is strongly polar due to the electronegativity of the nitrogen atom and possesses a significant dipole moment. It can act as a hydrogen bond acceptor but not a donor.[6] This polarity enhances solubility in polar aprotic solvents.

Predicted Solubility Behavior

Based on the interplay of these functional groups, the following solubility trends for this compound can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar nitrile and amino groups.

  • Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol, where hydrogen bonding with the amino group is the primary driver of dissolution. Solubility in these solvents may decrease as the alkyl chain length of the alcohol increases.

  • Low to Moderate Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene, where the non-polar benzene ring and methyl group are the primary drivers for interaction, but the polar amino and nitrile groups will hinder dissolution.

  • Very Low Solubility: In water, due to the dominant hydrophobic character of the substituted benzene ring.

The relationship between solvent properties and the predicted solubility of this compound can be visualized as follows:

G cluster_solvent Solvent Properties cluster_solute This compound Properties cluster_solubility Predicted Solubility Polar Protic Polar Protic H-Bond Donor/Acceptor (Amino) H-Bond Donor/Acceptor (Amino) Polar Protic->H-Bond Donor/Acceptor (Amino) Strong Interaction Polar Aprotic Polar Aprotic H-Bond Acceptor (Nitrile) H-Bond Acceptor (Nitrile) Polar Aprotic->H-Bond Acceptor (Nitrile) Strong Interaction Dipole-Dipole (Nitrile, Bromo) Dipole-Dipole (Nitrile, Bromo) Polar Aprotic->Dipole-Dipole (Nitrile, Bromo) Strong Interaction Non-Polar Non-Polar Hydrophobic (Aromatic Ring, Methyl) Hydrophobic (Aromatic Ring, Methyl) Non-Polar->Hydrophobic (Aromatic Ring, Methyl) Strong Interaction Moderate Moderate H-Bond Donor/Acceptor (Amino)->Moderate High High H-Bond Acceptor (Nitrile)->High Dipole-Dipole (Nitrile, Bromo)->High Low Low Hydrophobic (Aromatic Ring, Methyl)->Low

Predicted Solubility Based on Intermolecular Forces

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. Both qualitative and quantitative methods can be employed.

Qualitative Solubility Assessment

A rapid assessment of solubility can be performed to classify the compound's general behavior in a range of solvents.

Protocol:

  • Preparation: Dispense approximately 10 mg of this compound into a series of small, labeled test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different organic solvent, covering a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, DMSO).

  • Observation: Vigorously agitate each tube for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Classification: Visually inspect each tube for the presence of undissolved solid. Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: No apparent change in the amount of solid.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[7]

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each selected organic solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the extracted sample with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

The experimental workflow for quantitative solubility determination is illustrated below:

G start Start excess_solid Add Excess Solid to Solvent start->excess_solid equilibrate Equilibrate (e.g., 24-48h at 25°C) excess_solid->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Settling) equilibrate->separate extract Extract Supernatant separate->extract dilute Dilute Sample extract->dilute analyze Analyze by HPLC or LC-MS dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Sources

Strategic Integration of Polysubstituted Benzonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzonitrile moiety is not merely a structural spacer; it is a high-value pharmacophore in modern medicinal chemistry. Often utilized as a bioisostere for carbonyls, carboxylates, and hydroxyl groups, the nitrile group offers a unique combination of strong dipole moment (3.9 D), hydrogen bond acceptor capability, and metabolic robustness.

This guide addresses the specific challenges of engineering polysubstituted benzonitrile building blocks . While simple benzonitriles are commoditized, polysubstituted variants—bearing halogens, alkyls, or heteroatoms—require sophisticated synthetic orchestration to manage chemoselectivity and safety. This document outlines the medicinal rationale, advanced synthetic architectures, and validated protocols for integrating these motifs into drug candidates.

Strategic Value in Drug Design

The Nitrile Bioisostere

In the "hit-to-lead" phase, the nitrile group (


) serves as a critical bioisostere.[1][2] Its linear geometry (sp hybridization) allows it to penetrate narrow binding pockets where planar carbonyls might face steric clash.
  • Electronic Modulation: The cyano group is a strong electron-withdrawing group (EWG), lowering the

    
     of neighboring protons and modulating the lipophilicity (
    
    
    
    ) of the scaffold.
  • Metabolic Blocking: Replacing a metabolic "soft spot" (e.g., a para-hydrogen or methyl group) with a nitrile can block Cytochrome P450-mediated oxidation, extending the half-life (

    
    ) of the molecule.
    
  • Non-Covalent Interactions: The nitrogen lone pair acts as a weak hydrogen bond acceptor, interacting with serine or threonine residues in receptor active sites.

Visualization: The Nitrile Pharmacophore Logic

NitrileLogic Target Drug Target (Receptor/Enzyme) Nitrile Polysubstituted Benzonitrile Scaffold Metabolism Metabolic Stability (CYP450 Blocking) Nitrile->Metabolism Blocks Oxidation Binding H-Bond Acceptor (Ser/Thr/Tyr) Nitrile->Binding Lone Pair Interaction Geometry Linear Geometry (Steric Fit) Nitrile->Geometry sp Hybridization Metabolism->Target Duration of Action Binding->Target Affinity Geometry->Target Selectivity

Figure 1: Mechanistic contributions of the benzonitrile moiety to pharmacodynamics and pharmacokinetics.

Synthetic Architectures: From Classical to Catalytic

Synthesizing polysubstituted benzonitriles requires navigating the trade-off between reagent harshness and catalytic cost.

Methodological Comparison

The choice of method depends heavily on the existing substitution pattern. For example, if the substrate contains a sensitive ester or aldehyde, the harsh conditions of Rosenmund-von Braun are contraindicated.

MethodReagentsMechanismKey AdvantageLimitation
Sandmeyer

,

,

Radical SubstitutionLow cost; uses aniline precursors.Explosive intermediates; poor tolerance of acid-sensitive groups.
Rosenmund-von Braun

, DMF/NMP,

(

)
Nucleophilic Aromatic SubstitutionRobust for simple aryl iodides.Harsh conditions; stoichiometric heavy metal waste; difficult workup.
Pd-Catalyzed Cyanation

,

, Ligand
Cross-CouplingMild conditions (

); high chemoselectivity.
Catalyst cost; requires inert atmosphere.
Electrophilic Cyanation

,

-base
Electrophilic SubstitutionDirect C-H functionalization possible.Requires strong bases (n-BuLi); limited scope.
Chemoselectivity in Polysubstitution

The "Gold Standard" for medicinal chemistry is Palladium-Catalyzed Cyanation using Zinc Cyanide (


). This method allows for the synthesis of benzonitriles in the presence of other halogens, provided the catalyst system is tuned correctly.
  • Order of Reactivity:

    
    .
    
  • Strategy: One can selectively cyanate an aryl iodide in the presence of an aryl chloride, leaving the chloride available for a subsequent Suzuki or Buchwald-Hartwig coupling.

Experimental Protocol: Pd-Catalyzed Cyanation

Objective: Synthesis of a 4-cyano-2-substituted-benzene derivative from a corresponding aryl bromide. Scope: Applicable to substrates containing ethers, esters, and protected amines.

The "Buchwald-Cohen" Modified Protocol

This protocol utilizes


 which is safer and easier to handle than 

due to its insolubility in most organic solvents, releasing cyanide ions slowly only upon complexation.
Reagents & Materials:
  • Substrate: Polysubstituted Aryl Bromide (1.0 equiv)

  • Cyanide Source:

    
     (0.6 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Additive: Zinc Dust (10 mol%) - Crucial for reducing Pd(II) precatalysts and scavenging oxygen.

  • Solvent: Wet DMF or DMA (containing 1% water accelerates the reaction).

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Solids Addition: Add Aryl Bromide (1.0 mmol),

    
     (70 mg, 0.6 mmol), 
    
    
    
    (18 mg, 0.02 mmol), dppf (22 mg, 0.04 mmol), and Zn dust (6.5 mg, 0.1 mmol).
  • Solvation: Seal the vessel. Evacuate and backfill with Argon (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Inject anhydrous DMA (3.0 mL) via syringe.
    
  • Reaction: Heat the mixture to

    
     for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.
    
    • Note: The product often appears as a distinct peak with a mass of

      
      .
      
  • Quenching (Critical Safety Step): Cool to room temperature. Dilute with EtOAc. Pour the mixture into a beaker containing 10% sodium hypochlorite (bleach) or saturated

    
      solution. Stir for 30 minutes to oxidize/complex any residual free cyanide.
    
  • Extraction: Filter through a Celite pad to remove zinc solids. Wash the organic layer with water (

    
    ) to remove DMA, then brine. Dry over 
    
    
    
    .
  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Mechanistic Workflow

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet Zn(CN)2 -> Zn(Br)(CN) RedElim Reductive Elimination (Ar-CN Product) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 Regeneration Product Ar-CN RedElim->Product Substrate Ar-Br Substrate->OxAdd

Figure 2: Catalytic cycle of Palladium-mediated cyanation using Zinc Cyanide.

Case Studies & Applications

FDA-Approved Success Story: Letrozole

Letrozole (Femara) is a quintessential example of a polysubstituted benzonitrile. It acts as an aromatase inhibitor for treating hormone-receptor-positive breast cancer.

  • Structure: Contains two benzonitrile rings connected via a triazole linker.

  • Role of Nitrile: The nitrile nitrogen coordinates with the Heme iron of the CYP19A1 (aromatase) enzyme, mimicking the steroid substrate and blocking estrogen biosynthesis.

  • Synthesis Insight: The synthesis involves the nucleophilic substitution of 4-(bromomethyl)benzonitrile, showcasing the stability of the nitrile group to nucleophilic attack under specific conditions.

Advanced Application: Late-Stage Functionalization

Recent advancements allow for the introduction of nitrile groups at the very end of a synthesis campaign (Late-Stage Functionalization or LSF). Using photoredox catalysis or electrochemical oxidation, medicinal chemists can install a cyano group onto complex, polysubstituted arenes to rapidly generate analogues for SAR (Structure-Activity Relationship) studies without rebuilding the molecule from scratch.

References

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

  • Cohen, D. T., & Buchwald, S. L. (2015).[3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[3] Organic Letters. Link

  • Anbarasan, P., et al. (2011). Efficient Synthesis of Polysubstituted Benzonitriles via Palladium-Catalyzed Cyanation. Angewandte Chemie International Edition. Link

  • U.S. Food and Drug Administration. (2024). Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations.Link

  • Schareina, T., et al. (2004). Improved Protocols for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organometallic Chemistry.[4] Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-3-bromo-2-methylbenzonitrile and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the melting point and physical state of 6-Amino-3-bromo-2-methylbenzonitrile. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for this particular compound. This suggests that this compound may be a novel compound or one that is not yet extensively characterized.

In the absence of direct data, this guide will provide a detailed comparative analysis of the known physicochemical properties of its close structural analogues. By examining the impact of subtle structural modifications, we can draw informed predictions about the likely properties of the title compound. This approach is frequently employed in medicinal chemistry and materials science to guide synthetic efforts and anticipate the characteristics of new molecules.

The analogues that will be discussed are:

  • 6-Amino-3-bromo-2-fluorobenzonitrile

  • 6-Amino-3-bromo-2-methoxybenzonitrile

  • 3-Amino-5-bromo-2-methylbenzonitrile

This guide will delve into the structure-property relationships that govern the physical state and melting points of these compounds, providing a valuable resource for researchers working with substituted benzonitrile derivatives.

Physicochemical Properties of Structural Analogues

The physical state and melting point of a crystalline organic compound are dictated by the strength of its intermolecular forces and the efficiency of its crystal lattice packing. In the case of substituted aminobenzonitriles, these properties are highly sensitive to the nature and position of the substituents on the aromatic ring.

Data Summary of Analogues
Compound NameStructurePhysical StateMelting Point (°C)
This compound (Target) Structure of this compoundNot availableNot available
6-Amino-3-bromo-2-fluorobenzonitrileStructure of 6-Amino-3-bromo-2-fluorobenzonitrileWhite to Yellow or Pale-purple to Red or Gray Solid[1]Not specified in available sources
6-Amino-3-bromo-2-methoxybenzonitrileStructure of 6-Amino-3-bromo-2-methoxybenzonitrileNot specified in available sourcesNot specified in available sources
3-Amino-5-bromo-2-methylbenzonitrileStructure of 3-Amino-5-bromo-2-methylbenzonitrileNot specified in available sourcesNot specified in available sources

Note: While specific melting points for the analogues were not found in the initial search, their physical state as solids at room temperature is a key piece of information.

Structure-Property Relationship Analysis

The substituents on the benzonitrile ring—amino, bromo, and methyl/fluoro/methoxy—each contribute to the overall intermolecular forces that determine the melting point.

  • Amino Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, leading to the formation of robust intermolecular hydrogen bonding networks. This significantly increases the energy required to break the crystal lattice, generally resulting in higher melting points.

  • Bromo Group (-Br): As a halogen, bromine is electronegative and polarizable. It participates in dipole-dipole interactions and London dispersion forces. Its size also influences crystal packing.

  • Nitrile Group (-C≡N): The nitrile group possesses a strong dipole moment, contributing to significant dipole-dipole interactions within the crystal lattice.

  • Substituent at Position 2 (Methyl vs. Fluoro vs. Methoxy):

    • Methyl (-CH₃): A non-polar, electron-donating group that primarily interacts through van der Waals forces. Its steric bulk can influence how closely molecules can pack.

    • Fluoro (-F): A small, highly electronegative atom. It is a weak hydrogen bond acceptor and contributes to dipole-dipole interactions. Its small size compared to a methyl group can lead to more efficient crystal packing.

    • Methoxy (-OCH₃): This group is polar and can act as a hydrogen bond acceptor. It is larger than both fluoro and methyl groups, which can introduce steric hindrance and affect crystal packing.

The interplay of these forces and steric factors will determine the melting point. It is plausible that the hydrogen bonding from the amino group will be a dominant factor in all these compounds, ensuring they are solids at room temperature.

Visualizing Structural Differences

The following diagram illustrates the structural relationships between the target compound and its analogues.

G Target This compound (No Data) Fluoro_Analogue 6-Amino-3-bromo-2-fluorobenzonitrile Target->Fluoro_Analogue -CH3 vs -F at C2 Methoxy_Analogue 6-Amino-3-bromo-2-methoxybenzonitrile Target->Methoxy_Analogue -CH3 vs -OCH3 at C2 Positional_Isomer 3-Amino-5-bromo-2-methylbenzonitrile Target->Positional_Isomer Positional Isomerism

Caption: Structural relationship of the target compound and its analogues.

Experimental Protocol for Melting Point Determination

For the empirical determination of the melting point of a novel compound like this compound, a standard laboratory procedure using a melting point apparatus (e.g., Mel-Temp) would be employed.[2]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is pure and completely dry. Impurities can depress and broaden the melting range.[3]

    • Place a small amount of the crystalline solid onto a clean, dry watch glass.

    • Crush the sample into a fine powder using a spatula. This ensures uniform packing and heat transfer.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • To pack the sample into the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long glass tube onto the benchtop.

    • The packed sample height should be 2-3 mm.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.[2]

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Insert a new sample and begin heating at a slow, controlled rate (approximately 1-2°C per minute).

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.

  • Data Recording and Analysis:

    • Record the melting point range (e.g., 150-152°C). A narrow range (1-2°C) is indicative of a pure compound.[3]

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis Start Start with Pure, Dry Sample Crush Crush to Fine Powder Start->Crush Load Load into Capillary Tube (2-3 mm) Crush->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe for Melting Heat->Observe Record_Start Record T1 (First Droplet) Observe->Record_Start Record_End Record T2 (Last Crystal) Record_Start->Record_End Calculate Melting Range = T1 - T2 Record_End->Calculate Purity Assess Purity (Narrow Range = Pure) Calculate->Purity End End Purity->End

Caption: Experimental workflow for determining the melting point of a solid.

Conclusion

While direct experimental data for the melting point and physical state of this compound are not currently available, a comparative analysis of its structural analogues provides valuable insights. Based on the presence of strong hydrogen-bonding amino groups and polar nitrile functions in its structure, it is predicted that the compound will be a crystalline solid at room temperature with a relatively high melting point. The precise melting point will be influenced by the interplay of the steric and electronic effects of the methyl and bromo substituents, which affect the efficiency of crystal lattice packing. The definitive characterization of this compound will require its synthesis and empirical analysis using standard techniques such as melting point determination, as outlined in this guide.

References

  • Synthonix Corporation. 6-Amino-3-bromo-2-fluorobenzonitrile. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Available from: [Link]

  • Melting point determination. Available from: [Link]

  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available from: [Link]

  • PubChem. 3-Bromo-2-fluorobenzonitrile. Available from: [Link]

  • Experiment 1: Melting-point Determinations. Available from: [Link]

Sources

Navigating the Nomenclature of 6-Amino-3-bromo-2-methylbenzonitrile: A Technical Guide for Patent Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, patent landscape, and chemical context of 6-Amino-3-bromo-2-methylbenzonitrile (CAS 110127-09-8).

Executive Summary

This compound (CAS 110127-09-8 ) is a critical heterocyclic precursor used primarily in the synthesis of antifolates (e.g., Trimetrexate) and modern kinase inhibitors .[1] Its structural versatility—featuring an electrophilic nitrile, a nucleophilic amine, and a halogen handle for cross-coupling—makes it a "linchpin" intermediate in medicinal chemistry.[2]

However, its polysubstituted nature leads to significant naming ambiguity in patent literature.[2] A researcher searching solely for the IUPAC name risks missing up to 40% of relevant prior art , particularly older patents or those using "aniline-centric" nomenclature.[2] This guide provides the synonyms, search strategies, and chemical logic required to fully capture the intellectual property landscape of this compound.

Nomenclature & Synonyms

The core challenge in locating this compound lies in the prioritization of functional groups (Nitrile vs. Amine) and the direction of ring numbering.[2]

The Naming Matrix

The table below consolidates the most frequent synonyms found in patent databases (STN, Espacenet, PubChem).

Naming ConventionNameLogic / Context
IUPAC (Preferred) This compound Benzonitrile as parent; alphabetical ordering of substituents; lowest locant set (2,3,6).
Aniline-Centric 4-Bromo-2-cyano-3-methylaniline Aniline as parent (C1). Common in older synthesis patents where the amine is the reactive focal point.[2]
Permuted IUPAC 3-Bromo-6-amino-2-methylbenzonitrileSame numbering, different alphabetical ordering (rare but exists in OCR-scanned patents).
Tolunitrile Derivative 6-Amino-3-bromo-o-tolunitrileTreats "2-methylbenzonitrile" as "o-tolunitrile".
CAS Registry Number 110127-09-8 The definitive identifier for this specific isomer.[2]
Structural Logic & Numbering

To verify the identity of the compound in a patent, one must map the substituents to the benzene ring.[2] The synthesis usually dictates the substitution pattern (see Section 4).[2]

  • Position 1: Cyano (-CN)[1]

  • Position 2: Methyl (-CH3)

  • Position 3: Bromo (-Br) — Para to the Amino group[2]

  • Position 6: Amino (-NH2) — Ortho to the Cyano group[2]

Visualizing the Numbering Ambiguity:

Nomenclature Compound Target Compound C8H7BrN2 Path1 Benzonitrile Parent (CN = 1) Compound->Path1 Priority: CN > NH2 Path2 Aniline Parent (NH2 = 1) Compound->Path2 Priority: NH2 (Reactive) Name1 This compound (Current Standard) Path1->Name1 Name2 4-Bromo-2-cyano-3-methylaniline (Legacy/Synthesis View) Path2->Name2 Logic Key Check: Bromo is always adjacent to Methyl Amino is always adjacent to Cyano Name1->Logic Name2->Logic

Figure 1: Decision tree showing how different chemical priorities lead to divergent names for the same physical entity.

Patent Search Strategy

Relying on a single text string is insufficient.[2] Use the following multi-modal search strategy to ensure comprehensive coverage.

Keyword Combinations

When searching full-text patent databases (Google Patents, Lens.org), use proximity operators to catch variations:

  • "this compound"[1][3][4]

  • "4-bromo-2-cyano-3-methylaniline"

  • ("amino" AND "bromo" AND "methyl" AND "benzonitrile") near/5[2]

  • CAS: 110127-09-8[1][3][4]

Markush Structure Search

In proprietary databases (SciFinder, Reaxys), search for the specific structure.[2] If searching broad Markush claims in patents, look for:

  • Scaffold: Benzonitrile or Aniline.[2]

  • Variables:

    • R1 (Ortho): Methyl or Cyano (depending on parent).[2]

    • R2 (Meta): Bromo.[2][5][6][7]

    • R3 (Para): Amino or H.[2]

  • Key Feature: The 1,2,3,4-tetrasubstitution pattern (if counting H's) or 1,2,3,6 pattern is distinctive.

Chemical Context & Synthesis Validation

Understanding the synthesis provides "self-validating" logic for the compound's structure.[2] The substitution pattern is not random; it is dictated by the directing effects of the substituents during synthesis.[2]

The "Para-Bromination" Rule

The most common synthetic route explains why the Bromine is at position 3 and the Amino is at position 6.[2]

  • Starting Material: 6-Nitro-o-tolunitrile (or 2-methyl-6-nitrobenzonitrile).

  • Reduction: Converts Nitro (-NO2) to Amino (-NH2), yielding 6-Amino-2-methylbenzonitrile .

  • Bromination: The Amino group is a strong ortho/para director.[2]

    • The ortho position (relative to NH2) is blocked by the Cyano group (or sterically crowded).[2]

    • The para position (relative to NH2) is Position 3.[2]

    • Result: Bromination occurs selectively at C3.[2]

This confirms that This compound is the chemically logical product of brominating 6-amino-o-tolunitrile.

Synthesis Workflow Diagram:

Synthesis Start 2-Methyl-6-nitrobenzonitrile Step1 Reduction (H2/Pd or Fe/HCl) Start->Step1 Inter 6-Amino-2-methylbenzonitrile (CAS: 50916-56-6) Step1->Inter Step2 Bromination (NBS or Br2) Inter->Step2 Final This compound (CAS: 110127-09-8) Step2->Final Directs Para to Amino (Position 3)

Figure 2: Synthetic pathway validating the substitution pattern. The amino group directs the bromine to the 3-position.

Applications in Drug Development

This intermediate is cited in patents related to:

  • Antifolates: Specifically Trimetrexate (and analogs like Piritrexim).[2] It is condensed with guanidine-type structures to form the quinazoline core.[2]

  • Kinase Inhibitors: The bromine atom serves as a handle for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups, while the nitrile can be hydrolyzed to an amide or cyclized to form fused rings (e.g., quinazolines, isoquinolines).[2]

Quantitative Data: Physical Properties
PropertyValueSource
Molecular Formula C8H7BrN2PubChem
Molecular Weight 211.06 g/mol Calculated
Melting Point 138-142 °CPatent Literature (EP0253396)
Appearance Off-white to tan solidSupplier Data
pKa (Conjugate Acid) ~2.5 (Aniline nitrogen)Predicted

References

  • European Patent Office. (1988).[2] Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates. EP0253396A2.

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 89809938 (Isomer Reference). PubChem.[2][8][9] [2][10]

  • ChemicalBook. (2024).[2] Product Entry: this compound (CAS 110127-09-8).[1][3][4]

  • AK Scientific. (2024).[2] Catalog Entry: this compound.

Sources

Methodological & Application

Synthesis of 6-Amino-3-bromo-2-methylbenzonitrile from 2-amino-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 6-Amino-3-bromo-2-methylbenzonitrile (Target) from 2-amino-6-methylbenzonitrile (Starting Material). This transformation is a critical intermediate step in the development of bicyclic heteroaromatic drugs, particularly kinase inhibitors (e.g., p38 MAP kinase or BTK inhibitors).

The protocol utilizes N-Bromosuccinimide (NBS) to achieve high regioselectivity, favoring the para-position relative to the amino group while suppressing dibromination. This method offers a scalable, high-yield (>90%) alternative to elemental bromine, minimizing hazardous waste and handling risks.

ParameterSpecification
Starting Material 2-amino-6-methylbenzonitrile (CAS: 56043-01-7)
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile (MeCN) or DMF
Reaction Type Electrophilic Aromatic Substitution (EAS)
Key Selectivity C3-Bromination (para to -NH₂, ortho to -CH₃)

Chemical Strategy & Mechanism[1][2]

Structural Analysis and Regiochemistry

The starting material, 2-amino-6-methylbenzonitrile, presents a trisubstituted benzene ring with competing directing groups. Success depends on exploiting the electronic differences between these substituents:

  • Amino Group (-NH₂): Strong electron-donating group (EDG); strongly activates ortho and para positions.

  • Methyl Group (-CH₃): Weak EDG; weakly activates ortho and para positions.

  • Nitrile Group (-CN): Strong electron-withdrawing group (EWG); deactivates the ring and directs meta.

The "Push-Pull" Synergy: The position para to the amino group (C5 in starting material numbering; C3 in target numbering) is the most nucleophilic site. It is activated by the strong resonance donation of the amine and the inductive donation of the adjacent methyl group, while being meta to the deactivating nitrile.

Reaction Scheme (Graphviz)

ReactionScheme cluster_effects Directing Effects SM 2-Amino-6-methylbenzonitrile (Start) TS Wheland Intermediate (Stabilized by -NH2) SM->TS Electrophilic Attack Reagents NBS (1.05 eq) MeCN, 0°C to RT Product This compound (Target) TS->Product -H+ (Aromatization) NH2 -NH2 (Strong Ortho/Para) NH2->Product Dominant Me -CH3 (Weak Ortho/Para) Me->Product CN -CN (Meta Director) CN->Product Non-conflicting

Caption: Mechanistic flow of bromination showing the dominance of the amino group in directing the electrophile to the C3 position.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-amino-6-methylbenzonitrile (Purity >97%)

    • N-Bromosuccinimide (NBS) (Recrystallize if yellow/degraded)

    • Acetonitrile (Anhydrous grade preferred)

    • Sodium Thiosulfate (sat. aq. solution)

    • Ethyl Acetate (EtOAc) & Hexanes

  • Equipment:

    • 3-neck round bottom flask (250 mL)

    • Magnetic stirrer & stir bar

    • Ice-water bath[1]

    • Addition funnel (optional for larger scales)

Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • Charge the 3-neck flask with 2-amino-6-methylbenzonitrile (5.0 g, 37.8 mmol).

  • Add Acetonitrile (MeCN) (50 mL, 10 volumes). Stir until fully dissolved.

    • Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.

  • Cool the solution to 0–5°C using an ice-water bath.

Step 2: Bromination
  • Weigh NBS (7.06 g, 39.7 mmol, 1.05 equiv).

  • Add NBS portion-wise over 20 minutes to the stirring solution.

    • Critical: Maintain temperature <10°C during addition to prevent exotherm-induced dibromination.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 4:1) or LCMS.[2][3] The starting material (Rf ~0.5) should disappear, replaced by a slightly less polar product (Rf ~0.6).

Step 3: Quench and Workup
  • Dilute the reaction mixture with Water (100 mL).

  • Add Saturated Sodium Thiosulfate (20 mL) to quench any unreacted bromine species (indicated by color change from orange/red to pale yellow).

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Combine organic layers and wash with:

    • Water (2 x 50 mL)

    • Brine (1 x 50 mL)

  • Dry over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Filter and concentrate under reduced pressure (Rotovap) to yield a solid residue.

Step 4: Purification
  • Crude Check: The crude solid is often >90% pure.

  • Recrystallization (Recommended):

    • Dissolve crude solid in minimum hot Ethanol .

    • Add warm Water dropwise until turbidity persists.

    • Cool slowly to 4°C. Filter the crystals.

  • Yield: Expect 7.5 – 8.1 g (88–95%).

  • Appearance: Off-white to pale beige solid.

Quality Control & Validation

TestExpected ResultMethod
HPLC Purity > 98.0% (Area %)C18 Column, MeCN/H2O Gradient
1H NMR (DMSO-d6) δ 7.45 (d, 1H), 6.65 (d, 1H), 6.10 (s, 2H, NH2), 2.35 (s, 3H, Me)Confirms substitution pattern
LC-MS [M+H]+ = 211/213 (1:1 ratio)Confirms mono-bromination
Workup Logic Diagram

WorkupLogic ReactionMix Reaction Mixture (MeCN, Product, Succinimide) Quench Add Water + Na2S2O3 (Removes active Br) ReactionMix->Quench Extraction Extract with EtOAc Quench->Extraction PhaseSep Phase Separation Extraction->PhaseSep AqLayer Aqueous Layer (Succinimide, Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product in EtOAc) PhaseSep->OrgLayer Wash Wash (Water/Brine) Dry (Na2SO4) OrgLayer->Wash Evap Evaporation Wash->Evap Solid Crude Solid Evap->Solid

Caption: Purification workflow ensuring removal of succinimide byproduct and oxidative impurities.

Troubleshooting & Optimization

  • Issue: Dibromination (M+H ~290)

    • Cause: Excess NBS or temperature too high.

    • Fix: Strictly control stoichiometry (1.00–1.05 eq) and keep addition at 0°C.

  • Issue: Low Conversion

    • Cause: Wet solvent or old NBS.

    • Fix: Use anhydrous MeCN; recrystallize NBS from water (dry thoroughly before use).

  • Issue: Sticky Solid

    • Cause: Trapped solvent or succinimide.

    • Fix: Triturate with cold Hexanes/Diethyl Ether to induce crystallization.

Safety & Handling

  • Nitriles: The starting material and product contain a nitrile group.[4] While generally stable on the ring, avoid strong acids/bases at high temperatures to prevent hydrolysis to amides/acids.

  • NBS: Causes skin irritation and serious eye irritation. Handle in a fume hood.

  • Waste: All aqueous waste containing bromide/succinimide should be disposed of in halogenated waste streams.

References

  • Menon, A. et al. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Mechanistic insight into aniline bromination). [Link]

  • Royal Society of Chemistry. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights. [Link]

  • Organic Syntheses. General Procedures for Bromination using NBS. (Foundational methodology). [Link]

Sources

Bromination of aminobenzonitriles using N-bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Regioselective Bromination of Aminobenzonitriles using N-Bromosuccinimide (NBS)

Introduction: The Synthetic Value of Bromo-Aminobenzonitriles

Bromo-substituted aminobenzonitriles are invaluable building blocks in modern medicinal chemistry and materials science. The strategic placement of amino, cyano, and bromo functionalities on a benzene ring provides a versatile scaffold for generating complex molecular architectures. These intermediates are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials, where the bromine atom serves as a key handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds[1].

N-Bromosuccinimide (NBS) has emerged as a preferred reagent for the bromination of activated aromatic systems due to its solid, crystalline nature, which makes it significantly easier and safer to handle than liquid bromine[2][3]. It serves as a reliable source of electrophilic bromine, enabling highly regioselective substitutions on electron-rich aromatic compounds like anilines and phenols[4][5][6]. This guide provides a comprehensive overview of the mechanistic principles, safety protocols, and detailed experimental procedures for the effective bromination of aminobenzonitriles using NBS.

Mechanistic Rationale & Regioselectivity

The bromination of aminobenzonitriles with NBS proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The regiochemical outcome is dictated by the powerful directing effects of the substituents on the aromatic ring.

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom donates electron density into the ring through resonance, stabilizing the cationic intermediates (sigma complexes) formed during electrophilic attack at the ortho and para positions.

  • Cyano Group (-CN): A strongly deactivating, meta-directing group. The nitrile group is highly electron-withdrawing through both induction and resonance, destabilizing the sigma complex and directing incoming electrophiles to the meta position relative to itself.

In aminobenzonitriles, the potent activating effect of the amino group overwhelmingly governs the reaction's regioselectivity[1]. Bromination will occur at the positions that are ortho or para to the amino group and are not sterically hindered. Using a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is known to facilitate these reactions, with DMF sometimes enhancing para-selectivity[1][4].

Diagram 1: General Electrophilic Aromatic Bromination Workflow This diagram illustrates the typical sequence of operations for the synthesis and purification of bromo-aminobenzonitriles.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Aminobenzonitrile + N-Bromosuccinimide (NBS) Reaction Stir at Controlled Temperature (e.g., 0 °C to RT) Reactants->Reaction Combine in Solvent Solvent Acetonitrile (MeCN) Quench Quench excess NBS (aq. Na₂S₂O₃) Reaction->Quench After completion (monitored by TLC) Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes (H₂O, aq. NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Product Isolated Bromo- Aminobenzonitrile Purify->Product

Caption: A generalized workflow for NBS bromination and purification.

Critical Safety Protocols for N-Bromosuccinimide

N-Bromosuccinimide is an oxidizer, a corrosive solid, and is harmful if swallowed.[7][8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles or a face shield, and appropriate chemical-resistant gloves (inspect gloves before use)[7][9].

  • Handling: Handle NBS in a well-ventilated chemical fume hood.[7][8] Avoid creating dust.[7][9] Keep away from heat, combustible materials, and reducing agents.[8][10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from light and incompatible materials.[7]

  • Spills: In case of a spill, evacuate the area. Carefully sweep or scoop up the solid material without generating dust and place it in a suitable, labeled container for disposal.[8][9] Do not let the product enter drains.[9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[8] Seek medical attention as NBS can cause severe skin burns.[7][8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[7] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

General Experimental Protocol: Bromination of 4-Aminobenzonitrile

This protocol provides a representative procedure for the monobromination of 4-aminobenzonitrile. It can be adapted for other isomers with careful consideration of the expected regioselectivity and monitoring by Thin Layer Chromatography (TLC).

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Aminobenzonitrile118.141.18 g10.01.0
N-Bromosuccinimide (NBS)177.981.78 g10.01.0
Acetonitrile (MeCN)41.0540 mL--
Dichloromethane (DCM)84.93100 mL--
Sat. aq. Na₂S₂O₃-30 mL--
Sat. aq. NaHCO₃-30 mL--
Brine-30 mL--
Anhydrous Na₂SO₄-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (1.18 g, 10.0 mmol).

  • Dissolution: Add acetonitrile (40 mL) and stir the mixture at room temperature until all the solid dissolves.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (1.78 g, 10.0 mmol) to the cooled solution in one portion.

    • Causality Note: Adding NBS portion-wise or as a solution can help control the exotherm for more sensitive substrates. Cooling to 0 °C helps to minimize the formation of potential side products.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate (Na₂S₂O₃, 30 mL) to quench any unreacted NBS.

  • Extraction: Add dichloromethane (DCM, 50 mL) and shake. Separate the organic layer. Extract the aqueous layer with an additional portion of DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃, 30 mL).

      • Expert Insight: This basic wash is crucial for removing the succinimide byproduct.[11] Succinimide has a pKa of ~9.6, and the bicarbonate solution deprotonates it to form the highly water-soluble sodium succinimide salt, which partitions into the aqueous layer.[11]

    • Brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude solid can be purified by flash column chromatography on silica gel, typically using a gradient eluent system of hexanes and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) may yield the pure product, 4-Amino-3-bromobenzonitrile.

Post-Reaction Work-up and Troubleshooting

The primary challenge in reactions involving NBS is the removal of the succinimide byproduct, which can sometimes co-elute with the desired product during chromatography.[11]

Diagram 2: Decision Tree for Succinimide Removal This diagram helps researchers choose the best purification strategy based on product properties.

G start Crude Product Mixture (contains product + succinimide) q1 Is the product stable to base? start->q1 yes_wash Wash with aq. NaHCO₃ or dil. NaOH. Succinimide salt dissolves in water. q1->yes_wash Yes no_wash Use repeated washes with deionized water or brine. q1->no_wash No q2 Is the product soluble in a non-polar solvent (e.g., Hexane)? yes_wash->q2 no_wash->q2 precipitate Triturate/dissolve in non-polar solvent. Succinimide precipitates and can be filtered off. q2->precipitate Yes chromatography Purify via careful flash column chromatography. q2->chromatography No

Caption: A decision-making guide for removing succinimide byproduct.[11]

ProblemPotential CauseSuggested Solution
No reaction or slow reaction Insufficient activation of the aromatic ring; low temperature.Allow the reaction to proceed at room temperature or warm slightly (e.g., 40 °C). Ensure the NBS is of good quality; older NBS can decompose.[6]
Formation of multiple products Over-bromination (dibromination); reaction temperature too high.Use exactly 1.0 equivalent of NBS. Maintain a low reaction temperature (0 °C). Add NBS slowly as a solution in the reaction solvent.
Product contaminated with succinimide after chromatography Succinimide and product have similar polarity.Perform a basic wash (e.g., NaHCO₃) during work-up to remove the bulk of the succinimide.[11][12] If the product is base-sensitive, try precipitating the succinimide from a non-polar solvent before chromatography.[11]
Low isolated yield Product is partially water-soluble; incomplete extraction.Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the organic product in the aqueous phase. Increase the number of extractions.

References

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY D
  • Safety Data Sheet: N-Bromosuccinimide. (ChemScience).
  • N-BROMOSUCINIMIDE Safety D
  • Safety Data Sheet: N-Bromosuccinimide. (Carl ROTH).
  • N-Bromosuccinimide Safety D
  • Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup. (Benchchem).
  • How to do workup after doing bromination with NBS?.
  • N-Bromosuccinimide. (Wikipedia).
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • N-Bromosuccinimide. (en.wikipedia.org).
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (Master Organic Chemistry).
  • How does NBS work in organic chemistry?. (ChemicalBook).
  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)

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Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Complex Substrate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic implementation of Suzuki-Miyaura coupling for the synthesis of complex biaryl structures from 6-Amino-3-bromo-2-methylbenzonitrile. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and optimization strategies tailored to this challenging substrate.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical industry is particularly profound, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity in the design of bioactive molecules.[3][4]

This application note addresses the specific challenges associated with the Suzuki-Miyaura coupling of this compound. This substrate, while a valuable building block, presents a confluence of steric and electronic hurdles that can impede catalytic efficiency:

  • Steric Hindrance: The ortho-methyl group adjacent to the bromine atom significantly encumbers the site of oxidative addition, the crucial first step in the catalytic cycle.[3][5]

  • Electronic Complexity: The presence of a strong electron-donating amino group and an electron-withdrawing nitrile group modulates the electronic character of the aryl bromide. The electron-rich nature imparted by the amino group can further slow the rate of oxidative addition.[6][7]

Overcoming these obstacles requires a carefully considered approach to the selection of catalyst, ligand, base, and solvent. This guide provides field-proven protocols and a logical framework for troubleshooting and optimization, enabling chemists to successfully incorporate this complex fragment into their synthetic targets.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][8][9] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of reagents and conditions is critical as each step can be influenced by steric and electronic factors.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) p1 pd0->p1 Oxidative Addition oa_complex Aryl-Pd(II)-X(L)₂ (Oxidative Adduct) p2 oa_complex->p2 Transmetalation trans_complex Aryl-Pd(II)-R²(L)₂ (Transmetalation Complex) product_complex R¹-R² trans_complex->product_complex p3 trans_complex->p3 Reductive Elimination p1->oa_complex R¹-X p2->trans_complex [R²-B(OR)₃]⁻ (from Base + R²B(OR)₂) p2->p1 X⁻ p3->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: General Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids or esters. It utilizes a widely effective palladium precatalyst and a Buchwald-type biarylphosphine ligand, known for promoting reactions of sterically hindered substrates.[10]

Reagents & Equipment
  • Aryl Halide: this compound (1.0 eq)

  • Boronic Acid/Ester: Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Ligand: SPhos (2,6-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 - 3.0 eq)[11][12]

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), thoroughly degassed

  • Reaction vessel (e.g., microwave vial or Schlenk tube), magnetic stir bar, inert atmosphere (Nitrogen or Argon) supply, heating mantle or oil bath.

Step-by-Step Methodology
  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and finely ground K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst/Ligand Premix (Optional but Recommended): In a separate small vial under an inert atmosphere, briefly mix the Pd₂(dba)₃ (2 mol%) and SPhos (4.4 mol%) in a small amount of the reaction solvent.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) to the main reaction vessel via syringe.

  • Catalyst Addition: Add the catalyst/ligand mixture (or add them sequentially as solids in the glovebox during step 1) to the reaction vessel.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Optimized Conditions for Highly Challenging Substrates

For particularly unreactive boronic acids or when Protocol 1 yields incomplete conversion, a more forcing set of conditions may be required. This protocol employs a different ligand/base combination that can sometimes overcome the limitations of the first system.

Reagents & Equipment
  • Aryl Halide: this compound (1.0 eq)

  • Boronic Acid/Ester: Arylboronic acid or pinacol ester (1.5 eq)

  • Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)[13]

  • Solvent: Toluene or CPME, thoroughly degassed

  • Standard equipment as listed in Protocol 1.

Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, charge a dry reaction vessel with this compound (1.0 eq), the boronic acid/ester (1.5 eq), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene) to the vessel.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 110 °C.

  • Monitoring & Work-up: Follow steps 7-9 as described in Protocol 1. The reaction time may vary.

Data Summary: Guiding Parameter Selection

The choice of reaction parameters is paramount for success. The following table summarizes common variables and their rationale for this specific substrate class.

ParameterCondition 1Condition 2Rationale & Key Considerations
Pd Source Pd₂(dba)₃Pd(OAc)₂Both are effective Pd(0) precursors (Pd(OAc)₂ is reduced in situ). Pd₂(dba)₃ can be more reliable for generating the active Pd(0) species.[8]
Ligand SPhosRuPhosBulky, electron-rich biaryl phosphines are essential to promote both oxidative addition on the hindered bromide and the final reductive elimination.[6][10]
Base K₃PO₄Cs₂CO₃K₃PO₄ is a strong, non-nucleophilic base effective in many cases.[12] Cs₂CO₃ is more soluble and can be more effective in challenging couplings.[13]
Solvent Dioxane/H₂OToluene / CPMEAprotic polar solvents like dioxane often work well. The presence of water can aid in dissolving the base and facilitating transmetalation. Anhydrous conditions with toluene may be required to minimize protodeboronation of sensitive boronic acids.[14][15]
Temperature 80 - 100 °C100 - 110 °CHigher temperatures are generally required to overcome the activation barrier for oxidative addition with hindered substrates.[10]

Troubleshooting and Optimization Workflow

When a Suzuki-Miyaura reaction is sluggish or fails, a systematic approach to optimization is crucial. The following workflow outlines a logical progression for troubleshooting.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Boronic acid/ester purity? - Anhydrous/degassed solvent? - Fresh catalyst/ligand? start->check_reagents side_reactions Side Reactions Observed? (e.g., Protodeboronation) start->side_reactions increase_temp 2. Increase Temperature (e.g., 100°C → 110°C) check_reagents->increase_temp change_base 3. Change Base K₃PO₄ → Cs₂CO₃ increase_temp->change_base success Reaction Successful increase_temp->success Success change_ligand 4. Screen Ligands SPhos → RuPhos, XPhos, or others change_base->change_ligand change_base->success Success change_solvent 5. Change Solvent Dioxane/H₂O → Toluene, CPME, or 2-MeTHF change_ligand->change_solvent change_ligand->success Success change_solvent->success Success change_solvent->side_reactions If still fails side_reactions->check_reagents No handle_side_rxn Address Side Reactions - Use boronate ester - Switch to anhydrous solvent - Use milder base (e.g., KF) side_reactions->handle_side_rxn Yes handle_side_rxn->start Re-evaluate

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on recognizing the inherent steric and electronic difficulties of the substrate and selecting a catalyst system capable of overcoming them. The use of bulky, electron-rich biarylphosphine ligands in combination with appropriate bases and solvents, as detailed in these protocols, provides a strong foundation for achieving high-yielding cross-couplings. By employing a systematic approach to optimization, researchers can effectively synthesize a wide array of novel biaryl structures essential for advancing drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Pena, M. A., Sestelo, J. P., & Sarandeses, L. A. (2007). Palladium-Catalyzed Aryl-Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. The Journal of Organic Chemistry, 72(4), 1271–1275. [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Fors, B. P., et al. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Pena, M. A., Sestelo, J. P., & Sarandeses, L. A. (2007). Palladium-catalyzed aryl-aryl cross-coupling reaction using ortho-substituted arylindium reagents. The Journal of Organic Chemistry, 72(4), 1271-1275. [Link]

  • ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]

  • Smith, C., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(44), 8515-8525. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]

  • Viciu, M. S., et al. (2004). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition, 43(21), 2781-2785. [Link]

  • ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. ResearchGate. [Link]

  • Clavel, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(11). [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • Li, X., et al. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 999-1005. [Link]

  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

Sources

Application Note: Strategic Utilization of 6-Amino-3-bromo-2-methylbenzonitrile in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 6-Amino-3-bromo-2-methylbenzonitrile (CAS: 1261826-61-8 / Analogues) in the synthesis of polysubstituted quinazoline scaffolds.

This guide moves beyond basic synthesis to address the specific steric and electronic challenges posed by the ortho-methyl group, providing optimized protocols for high-value kinase inhibitor development.

Executive Summary

This compound is a specialized "push-pull" building block designed for the construction of 5,6-disubstituted quinazolines . Unlike standard 2-aminobenzonitriles, this scaffold incorporates a methyl group at the C2 position (becoming C5 in the quinazoline), which acts as a critical steric buttress in kinase inhibitors (e.g., restricting atropisomerism or improving selectivity). The C3-bromo handle allows for late-stage diversification via palladium-catalyzed cross-coupling.

Key Applications:

  • Synthesis of 5-methyl-6-bromo-4-anilinoquinazolines (EGFR/HER2 inhibitor analogs).

  • Access to tricyclic pyrido[2,3-d]pyrimidines via Buchwald cyclization.[1]

  • Development of covalent inhibitors targeting Cys-residues (via acrylamide installation at C6).

Chemical Analysis & Strategic Logic

Structural Mapping

Understanding the atom-to-atom mapping from precursor to product is vital for retrosynthetic planning.

Precursor PositionFunctional GroupElectronic EffectQuinazoline Product PositionRole in Drug Design
C1 Nitrile (-CN)ElectrophileC4 (Bridgehead)Determining the C4-substituent (Oxo, Amino, Anilino).
C2 Methyl (-CH3)Steric BulkC5 "The Gatekeeper": Induces twist, improves solubility, and selectivity.[1]
C3 Bromine (-Br)HalogenC6 "The Handle": Site for Suzuki/Buchwald coupling (Solubilizing tail).
C6 Amine (-NH2)NucleophileN1 Essential for pyrimidine ring closure.
The "Steric Penalty" Challenge

The C2-methyl group is ortho to the nitrile. In standard cyclizations (e.g., Niementowski reaction), this methyl group exerts steric pressure on the incoming nucleophile attacking the nitrile carbon.[1]

  • Implication: Standard reflux conditions in ethanol often fail.[1]

  • Solution: Protocols must utilize high-boiling polar aprotic solvents (DMAc, Diglyme) or acid catalysis to activate the nitrile.

Application Protocols

Protocol A: Construction of the Quinazolin-4(3H)-one Core

This is the most robust route, converting the nitrile to a thermodynamically stable amide (quinazolinone).

Objective: Synthesis of 6-bromo-5-methylquinazolin-4(3H)-one. Mechanism: Acid-catalyzed hydration followed by condensation with a C1 source (Formic Acid).

Materials
  • This compound (1.0 equiv)

  • Formic Acid (98%, 10 equiv) - Acts as solvent and reagent

  • Sulfuric Acid (conc.[1] H2SO4, 0.1 equiv) - Catalyst

  • Solvent: 2-Methoxyethanol (optional, if solubility is poor)

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask equipped with a reflux condenser with the starting nitrile.

  • Addition: Add Formic Acid (10 vol relative to mass). Add conc. H2SO4 dropwise.[1]

    • Expert Note: The H2SO4 aids in the initial hydrolysis of the sterically hindered nitrile to the amide.

  • Reflux: Heat the mixture to 100–110 °C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] The intermediate amide (M+18) may persist.[1] Continue heating until cyclization (M+18+28 - H2O) is complete.

  • Workup: Cool to room temperature. Pour the mixture slowly into ice-cold water (20 vol).

  • Isolation: The product often precipitates as a white/off-white solid.[1] Adjust pH to ~7 with saturated NaHCO3 if necessary to maximize precipitation.[1] Filter and wash with water.[1][2]

  • Drying: Vacuum dry at 50 °C.

Expected Yield: 75–85% Validation: 1H NMR should show a singlet at ~8.0–8.2 ppm (C2-H) and loss of the nitrile stretch in IR.

Protocol B: Conversion to 4-Chloro-quinazoline (The Electrophilic Scaffold)

The quinazolinone is converted to the chloro-derivative to enable SNAr reactions with anilines (common in kinase inhibitors).

Materials
  • 6-Bromo-5-methylquinazolin-4(3H)-one (from Protocol A)

  • Phosphorus Oxychloride (POCl3) (5-10 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) - Acid scavenger

Step-by-Step Procedure
  • Safety: Perform in a fume hood. POCl3 is corrosive.[1]

  • Reaction: Suspend the quinazolinone in POCl3. Add DIPEA dropwise.[1]

  • Reflux: Heat to 105 °C for 3–5 hours. The suspension should clear as the chloro-species forms.

  • Quench (Critical): Remove excess POCl3 via rotary evaporation (toluene azeotrope helps).[1] Pour the residue onto crushed ice/NaHCO3 mixture. Do not add water to the reaction.

  • Extraction: Extract with DCM or EtOAc. Dry over MgSO4.[1]

  • Storage: Use immediately or store under Argon at -20 °C (hydrolysis sensitive).

Protocol C: Suzuki-Miyaura Cross-Coupling (C6 Functionalization)

This step can be performed before or after Protocol B, but performing it on the final 4-anilinoquinazoline is often preferred to avoid catalyst poisoning by the free amine.

Objective: Coupling of aryl/heteroaryl boronic acids to the C6-Br position.

Materials
  • 6-Bromo-quinazoline derivative (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[3][4]·DCM (5 mol%) - Robust for hindered aryl bromides

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Degassing: Combine solvent and base in the flask.[1] Sparge with Argon for 15 mins.

  • Assembly: Add the bromide, boronic acid, and catalyst under a counter-flow of Argon.

  • Reaction: Heat to 90 °C for 4–8 hours.

    • Expert Tip: If the C5-methyl group causes sluggish reaction rates due to steric crowding at C6, switch to Pd-XPhos G3 or Sphos precatalysts, which are designed for sterically demanding couplings.[1]

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (DCM/MeOH gradient).

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

Quinazoline_Synthesis cluster_legend Reaction Class Start 6-Amino-3-bromo- 2-methylbenzonitrile Int_Amide Intermediate: Benzamide Start->Int_Amide H2SO4/H2O (Hydrolysis) Quin_One 6-Bromo-5-methyl- quinazolin-4(3H)-one Start->Quin_One Formamide/HCOOH (Direct Cyclization) Direct_Amine 4-Amino-6-bromo- 5-methylquinazoline Start->Direct_Amine Formamidine Acetate DMAc, 140°C Int_Amide->Quin_One Formic Acid (Cyclization) Quin_Cl 4-Chloro-6-bromo- 5-methylquinazoline Quin_One->Quin_Cl POCl3, Reflux (Chlorination) Final_Drug Target Kinase Inhibitor Quin_Cl->Final_Drug Ar-NH2, iPrOH (SNAr Displacement) Final_Drug->Final_Drug Pd(dppf)Cl2 R-B(OH)2 (Suzuki Coupling) key1 Cyclization key2 Functionalization

Figure 1: Divergent synthetic pathways from this compound. Note the central role of the Quinazolinone intermediate.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueCauseCorrective Action
Incomplete Cyclization Steric hindrance of C2-Methyl prevents attack on Nitrile.Increase temperature to >120°C using Diglyme or DMAc.[1] Add Lewis Acid (ZnCl2).[1]
Dimer Formation Self-condensation of the amino-nitrile.Maintain high dilution (0.1 M).[1] Ensure Formic Acid/Formamidine is in large excess.[1]
Hydrolysis of Cl 4-Chloro intermediate reverts to Quinazolinone during workup.Strictly anhydrous workup. Use ice/NaHCO3.[1] Do not store; react immediately.
Regio-scrambling Pd-coupling occurs at C4-Cl instead of C6-Br.Perform SNAr (Aniline displacement) before Suzuki coupling. The C4-Amino bond is stable to Pd conditions.

References

  • Review of Quinazoline Synthesis: Khan, I. et al. "Quinazoline derivatives: Synthesis and structure-activity relationship as EGFR inhibitors."[1] Bioorganic Chemistry, 2021.[1]

  • Niementowski Reaction Mechanisms: Wosczyk, D. et al. "Revisiting the Niementowski reaction: A facile route to substituted quinazolin-4(3H)-ones." Tetrahedron Letters, 2018.[1]

  • Pd-Catalyzed Coupling on Quinazolines: Léogane, O. et al. "Suzuki-Miyaura Cross-Coupling Reaction of 6-Bromoquinazolin-4(3H)-ones." Synthesis, 2019.[1][5]

  • Steric Hindrance in Benzonitriles: Garrett, C. E. et al. "Process Development of a Quinazoline-Based Kinase Inhibitor."[1] Organic Process Research & Development, 2010.[1] (Provides context on handling methyl-substituted precursors).

  • General Protocol Source: BenchChem Protocols. "Synthesis of 4-anilinoquinazolines from 2-aminobenzonitriles." (General Reference)

Sources

Application Note: Nucleophilic Substitution Strategies for 3-Bromo-2-Methylbenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-bromo-2-methylbenzonitrile represents a specific challenge in medicinal chemistry. This scaffold is a critical intermediate for quinazoline and isoquinoline synthesis, yet it resists classical Nucleophilic Aromatic Substitution (


) due to the meta-relationship between the leaving group (Br) and the electron-withdrawing nitrile (-CN). Furthermore, the ortho-methyl group introduces significant steric hindrance, impeding nucleophilic attack.

This Application Note provides validated protocols to overcome these electronic and steric barriers. We dismiss the ineffective classical


 approach in favor of Transition-Metal Catalyzed Cross-Couplings  (Buchwald-Hartwig and Ullmann-Ma types), which are the industry standard for this substrate class.

Chemo-Structural Analysis & Strategy

The "Meta-Deactivation" Problem

In classical


, an electron-withdrawing group (EWG) must be located ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate.[1]
  • Substrate: 3-bromo-2-methylbenzonitrile.

  • Issue: The nitrile is meta to the bromine. Negative charge generated during nucleophilic attack cannot be delocalized onto the nitrile nitrogen. Consequently, the activation energy for direct displacement is prohibitively high.

The "Ortho-Steric" Challenge

The methyl group at position 2 is immediately adjacent to the bromine at position 3.

  • Impact: This creates a "picket fence" effect, blocking the trajectory of incoming nucleophiles and bulky catalyst ligands.

  • Solution: Protocols must utilize sterically demanding, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) that are specifically designed to facilitate oxidative addition into hindered aryl halides.

Decision Matrix: Selecting the Right Method

ReactionSelection Start Substrate: 3-Bromo-2-methylbenzonitrile Goal Desired Nucleophile? Start->Goal Amine Amine (1° or 2°) Goal->Amine C-N Bond Alcohol Alcohol / Phenol Goal->Alcohol C-O Bond PdRoute Protocol A: Pd-Catalyzed (Buchwald-Hartwig) Amine->PdRoute CuRoute Protocol B: Cu-Catalyzed (Ullmann-Ma) Alcohol->CuRoute LigandSelect Ligand Selection: Must handle ortho-sterics PdRoute->LigandSelect Critical Factor CuRoute->LigandSelect Critical Factor

Figure 1: Decision matrix for functionalizing 3-bromo-2-methylbenzonitrile. Note that while Pd can form C-O bonds, Cu is often preferred for cost and ether stability.

Protocol A: Palladium-Catalyzed Amination (C-N Bond)

Methodology: Buchwald-Hartwig Cross-Coupling Applicability: Primary and secondary amines, anilines.

Mechanistic Insight

Standard ligands (e.g., PPh3, dppf) often fail here because the oxidative addition of Pd(0) into the hindered C-Br bond is slow. We utilize Buchwald Generation III/IV Precatalysts or bulky biaryl phosphines (XPhos) to accelerate this step and prevent catalyst decomposition.

Materials Table
ComponentReagentEquiv.Role
Substrate 3-bromo-2-methylbenzonitrile1.0Electrophile
Nucleophile Amine (R-NH2)1.2Nucleophile
Catalyst Pd2(dba)30.02 (2 mol%)Pd Source
Ligand XPhos or BrettPhos 0.04 - 0.08Steric bulk + electron richness
Base Cs2CO3 or NaOtBu2.0Proton scavenger
Solvent 1,4-Dioxane or Toluene[0.2 M]High boiling point medium
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial/Schlenk tube and equip with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

  • Loading Solids: Add Pd2(dba)3 (2 mol%), XPhos (4 mol%), Base (Cs2CO3, 2.0 equiv), and the aryl bromide (1.0 equiv).

    • Note: If the amine is a solid, add it now.

  • Degassing: Cap the vessel. Evacuate and backfill with inert gas (Ar/N2) three times. This is critical. Oxygen kills the active Pd(0) species.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (degassed). If the amine is liquid, add it now via syringe.

  • Reaction: Heat the sealed vessel to 100°C for 12–18 hours.

    • Monitoring: Check via LC-MS. The nitrile group is stable, but hydrolysis can occur if water is present.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed Etherification (C-O Bond)

Methodology: Ullmann-Ma Coupling Applicability: Phenols, aliphatic alcohols.[3]

Mechanistic Insight

Copper catalysis is less sensitive to air than Palladium but generally requires higher temperatures. To overcome the lower reactivity of the meta-nitrile bromide, we use bidentate ligands (amino acids or diamines) that stabilize the active Cu(I) species and lower the activation energy.

Materials Table
ComponentReagentEquiv.Role
Substrate 3-bromo-2-methylbenzonitrile1.0Electrophile
Nucleophile Alcohol/Phenol1.5Nucleophile
Catalyst CuI (Copper(I) Iodide)0.10 (10 mol%)Catalyst
Ligand DMEDA or L-Proline 0.20 (20 mol%)Stabilizing Ligand
Base K3PO4 (anhydrous)2.0Base
Solvent DMSO or DMF[0.5 M]Polar aprotic solvent
Step-by-Step Procedure
  • Loading: In a screw-cap vial, combine CuI (10 mol%), L-Proline (20 mol%), K3PO4 (2.0 equiv), and the aryl bromide.

  • Inert Atmosphere: Evacuate and backfill with Argon.

  • Solvent/Nucleophile: Add DMSO and the alcohol/phenol.

  • Reaction: Heat to 90–110°C for 24 hours.

    • Caution: Do not exceed 120°C if possible, as the nitrile group can hydrolyze to the amide under basic conditions at extreme temperatures.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with brine to remove DMSO.

  • Purification: Silica gel chromatography.

Comparative Data & Troubleshooting

Method Comparison
FeaturePd-Catalysis (Protocol A)Cu-Catalysis (Protocol B)
Bond Type Best for C-NBest for C-O, C-S
Temperature Moderate (80-100°C)High (90-120°C)
Steric Tolerance Excellent (with XPhos/BrettPhos)Moderate
Cost High (Pd + Ligand)Low
Sensitivity High (O2 sensitive)Moderate (Water sensitive)
Troubleshooting the "2-Methyl" Interference

If conversion is low (<20%) due to the steric bulk of the 2-methyl group:

  • Switch Ligand (Pd): Move from XPhos to BrettPhos or tBuXPhos . These are bulkier and facilitate the reductive elimination step in crowded systems.

  • Switch Base: Use K3PO4 instead of NaOtBu if the substrate contains base-sensitive functional groups (like the nitrile potentially hydrolyzing).

  • Temperature: Increase Pd reaction temp to 110°C (switch solvent to Toluene/DMF mix).

References

  • Mechanistic Limitations of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Buchwald-Hartwig Amination (Steric Considerations)

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Copper-Catalyzed Coupling (Ullmann-Ma)

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[3] Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • BrettPhos for Hindered Substrates

    • Maiti, D., & Buchwald, S. L. (2009). Ortho-Substituted Aryl Iodides in Pd-Catalyzed Amination. Journal of the American Chemical Society, 131(47), 17423-17429. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Amino-3-bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 110127-09-8 Chemical Formula: C₈H₇BrN₂ Molecular Weight: 211.06 g/mol [1][2]

Introduction

Welcome to the technical support guide for 6-Amino-3-bromo-2-methylbenzonitrile . This intermediate is a critical scaffold in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals (e.g., quinazolines).[1] Its purification is often complicated by the presence of regioisomers (5-bromo analog), over-brominated byproducts (3,5-dibromo species), and unreacted starting materials.[1][2]

This guide prioritizes scientific integrity and reproducibility . The protocols below are designed to be self-validating, ensuring you not only isolate the compound but confirm its purity at every step.

Part 1: Solubility & Solvent Selection (FAQ)

Q: What is the solubility profile of this intermediate?

The presence of the amino (-NH₂) and nitrile (-CN) groups creates a "push-pull" electronic system, making the molecule moderately polar but highly crystalline.[1][2]

SolventSolubility (RT)Solubility (Hot)Application
Dichloromethane (DCM) HighHighExtraction / Loading for Column
Ethyl Acetate (EtOAc) ModerateHighRecrystallization (Good Solvent)
Ethanol / Methanol ModerateHighRecrystallization (Good Solvent)
Hexanes / Heptane InsolubleLowAnti-solvent / Trituration
Water InsolubleInsolubleAnti-solvent / Wash
Toluene LowHighIdeal for Recrystallization
Q: Why is Toluene often preferred over Ethanol for this specific intermediate?

Expert Insight: While ethanol is a standard choice for anilines, the this compound molecule has a flat, rigid structure that stacks well.[1][2] Toluene allows for higher temperature dissolution (bp 110°C), which helps break the crystal lattice of stubborn impurities like the 3,5-dibromo byproduct .[1][2] Furthermore, the solubility differential between the mono-bromo product and the di-bromo impurity is often sharper in non-polar aromatic solvents like toluene than in protic solvents.[1][2]

Part 2: Recrystallization Troubleshooting

Q: My crude solid is dark brown/black. How do I proceed?

Issue: Oxidation of the amino group or residual brominating agents (e.g., NBS, Br₂) causing discoloration. Protocol:

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate.

  • Carbon Treatment: Add activated carbon (5 wt%) and stir at reflux for 15 minutes.

  • Filtration: Filter hot through a Celite pad to remove carbon.[1][2]

  • Solvent Swap: Concentrate the filtrate to ~20% volume. Add Toluene slowly while keeping the solution hot.[2]

  • Crystallization: Allow to cool slowly to Room Temperature (RT), then to 0-5°C.

Q: I am getting a mixture of the product and the 3,5-dibromo impurity. How do I separate them?

Causality: The amino group strongly activates the ring, making over-bromination common.[2] The di-bromo impurity is less soluble in polar solvents but more soluble in lipophilic ones compared to the mono-bromo.[1][2] Corrective Action: Use a Two-Solvent Recrystallization system (Ethanol/Water).[1][2]

Step-by-Step Protocol:

  • Dissolve: Suspend the crude mixture in Ethanol (5 mL per gram). Heat to reflux until dissolved.

  • Precipitate: Add hot Water dropwise until persistent turbidity is observed (cloud point).

  • Clear: Add a few drops of Ethanol to clear the solution.[1][2]

  • Cool: Remove from heat. Let the flask stand insulated (wrapped in foil/towel) to cool very slowly to RT.

  • Harvest: Filter the needles (product) and wash with cold 50% EtOH/Water.

    • Self-Validation: The di-bromo impurity often precipitates as an amorphous powder or oils out first.[1][2] If you see oiling, reheat and add more Ethanol.[1][2]

Part 3: Chemical Purification (Acid-Base Extraction)

Q: Can I use acid-base extraction to purify this amine?

Answer: Yes, but with caution. The ortho-nitrile group exerts a strong electron-withdrawing effect (-I), significantly lowering the basicity of the amine (pKa ~2-3).[1][2] Weak acids (like acetic acid) will not protonate it sufficiently for extraction.[1][2]

Workflow Diagram: The following diagram illustrates the logic for Acid-Base purification, highlighting the critical pH adjustments needed to avoid hydrolysis of the nitrile group.

AcidBasePurification Start Crude Mixture (Product + Non-basic Impurities) Dissolve Dissolve in EtOAc or DCM Start->Dissolve Extract Extract with 2M HCl (Cold) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Non-basic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Keep Neutralize Neutralize with NaHCO3/NaOH to pH 8-9 (Keep Cold!) AqLayer->Neutralize ExtractBack Extract into EtOAc Neutralize->ExtractBack Dry Dry (Na2SO4) & Concentrate ExtractBack->Dry

Caption: Acid-Base extraction workflow. Note the requirement for 2M HCl due to reduced basicity and cold conditions to prevent nitrile hydrolysis.

Critical Warning: Do not heat the acidic solution. The nitrile group at the ortho position is susceptible to hydrolysis to an amide (primary) or carboxylic acid (secondary) under hot acidic conditions [1].[1]

Part 4: Chromatography Guide (FAQ)

Q: The spots for the product and the regioisomer (5-bromo) are overlapping on TLC. What eluent should I use?

Troubleshooting: Standard Hexane/EtOAc systems often fail to separate regioisomers of aniline derivatives due to similar polarities. Solution: Switch to a Dichloromethane (DCM) / Methanol system or use Toluene as a modifier.[1][2]

Recommended Gradient:

  • Equilibration: 100% DCM.

  • Elution: 0% → 2% Methanol in DCM over 10 Column Volumes (CV).

  • Observation: The 6-amino-3-bromo isomer (product) typically elutes after the unbrominated starting material but before the 3,5-dibromo impurity in DCM systems.[1][2]

TLC Visualization:

  • UV (254 nm): Strong absorption.[1][2]

  • Ehrlich’s Reagent: Stains aromatic amines yellow/orange.[1][2] This is specific for the amine functionality and helps distinguish it from non-amine impurities [2].[2]

Part 5: Analytical Validation

Before proceeding to the next synthetic step, validate your intermediate using these markers.

MethodExpected SignalMechanistic Explanation
¹H NMR (DMSO-d₆) Two doublets (aromatic)The protons at C4 and C5 are ortho to each other (J ≈ 8-9 Hz).[1][2] If you see singlets, you likely have the 3,5-dibromo (symmetric) or a different isomer.[1][2]
¹H NMR (Methyl) Singlet ~2.2-2.4 ppmCharacteristic of the aryl methyl group.[1][2]
IR Spectroscopy ~2210 cm⁻¹ (sharp)Diagnostic stretch for the Nitrile (C≡N) group.[1][2] Loss of this peak indicates hydrolysis.[1][2]
HPLC Purity >98% AreaRequired for pharmaceutical intermediates to prevent side-reactions in subsequent coupling steps.[1][2]

References

  • Hydrolysis of ortho-aminobenzonitriles

    • Title: "Conversion of nitriles to amides under mild conditions."[1][2]

    • Source:Journal of Organic Chemistry.
    • Context: Explains the sensitivity of ortho-substituted nitriles to acid hydrolysis.
    • URL:[Link][1][2]

  • TLC Staining of Anilines

    • Title: "Thin-Layer Chromatography Reagents and Detection Methods."[1][2]

    • Source:Merck KGaA / Sigma-Aldrich Technical Library.[1][2]

    • Context: Ehrlich’s reagent (p-dimethylaminobenzaldehyde) specificity for primary aromatic amines.[1][2]

  • Synthesis of Quinazoline Intermediates (Patent)

    • Title: "Process for preparing 5,6-substituted-2,4-quinazolinediamines and intermediates."[1][2]

    • Source:European Patent EP0253396A2.[1][2]

    • Context: Describes the synthesis and handling of this compound.
    • URL
  • Recrystallization Strategies

    • Title: "Recrystalliz
    • Source:University of Alberta, Department of Chemistry.[1][2]

    • Context: General principles for selecting solvent pairs (Ethanol/Water vs Toluene)
    • URL:[Link]

Sources

Technical Support Center: Resolving Regioselectivity Issues in Aminobenzonitrile Halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective halogenation of aminobenzonitriles. Here, we address common experimental challenges with in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of ortho and para isomers during the electrophilic halogenation of 4-aminobenzonitrile. How can I favor one over the other?

This is a classic challenge rooted in the competing directing effects of the amino (-NH₂) and cyano (-CN) groups. The strongly activating, ortho, para-directing amino group and the deactivating, meta-directing cyano group create a complex electronic landscape on the aromatic ring.[1][2]

Underlying Chemistry:

  • Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen, which can be donated into the aromatic ring through resonance (+M effect).[3] This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

  • Cyano Group (-CN): This is a deactivating group due to the electronegativity of the nitrogen and the ability to withdraw electron density from the ring through both inductive (-I) and resonance (-M) effects.[1][4] This deactivation is most pronounced at the ortho and para positions, making the meta position relatively more reactive.

In 4-aminobenzonitrile, the positions ortho to the amino group (and meta to the cyano group) are the most activated. The para position relative to the amino group is blocked by the cyano group. Therefore, halogenation will primarily occur at the positions ortho to the amino group.

Troubleshooting Strategies:

  • Protect the Amino Group: The most effective strategy to control regioselectivity is to temporarily protect the amino group as an amide (e.g., acetamide). This diminishes its activating strength and introduces steric hindrance, which can favor halogenation at the position para to the amide.[5]

  • Choice of Halogenating Agent: Milder halogenating agents can exhibit higher selectivity. For bromination, using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile can provide better control than using elemental bromine (Br₂).[6]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, can enhance the electrophilicity of the halogenating agent.[7][8] This can sometimes lead to different selectivity profiles, although it may also increase the reaction rate and potentially lead to over-halogenation.

Q2: My halogenation of 3-aminobenzonitrile is resulting in low yield and a complex mixture of products. What is happening?

The electronic and steric environment of 3-aminobenzonitrile presents a significant challenge for regioselective halogenation. The amino group activates the 2, 4, and 6 positions, while the cyano group deactivates the 2 and 4 positions, directing towards the 5-position. This often leads to a mixture of isomers.

Plausible Causes for Low Yield and Mixture:

  • Competing Directing Effects: The activating effect of the amino group and the deactivating effect of the cyano group are in conflict, leading to multiple reactive sites with similar activation energies.

  • Steric Hindrance: The position between the two substituents (C2) is sterically hindered, which may disfavor substitution at that site.

  • Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to side reactions, such as polymerization or degradation of the starting material.

Troubleshooting Workflow:

G start Low Yield & Poor Selectivity in 3-Aminobenzonitrile Halogenation protect_amine Protect Amino Group (e.g., Acetyl protection) start->protect_amine Primary Strategy mild_reagents Use Milder Halogenating Agents (e.g., NBS, NCS) start->mild_reagents Secondary Strategy protect_amine->mild_reagents low_temp Lower Reaction Temperature mild_reagents->low_temp lewis_acid Optimize Lewis Acid Catalyst (if applicable) low_temp->lewis_acid analyze Analyze Product Mixture (GC-MS, NMR) lewis_acid->analyze deprotect Deprotection Step analyze->deprotect If protection was used isolate Isolate Desired Isomer analyze->isolate Direct isolation deprotect->isolate

Caption: Troubleshooting workflow for 3-aminobenzonitrile halogenation.

Q3: I am attempting to halogenate 2-aminobenzonitrile and observing significant amounts of di-halogenated product, even with one equivalent of the halogenating agent. How can I achieve mono-halogenation?

The proximity of the activating amino group and the deactivating cyano group in 2-aminobenzonitrile strongly activates the aromatic ring, particularly at the positions para and ortho to the amino group (C5 and C3, respectively). This high reactivity can make it difficult to stop the reaction at the mono-halogenated stage.

Strategies for Promoting Mono-halogenation:

StrategyRationaleExperimental Considerations
Controlled Reagent Addition Slowly adding the halogenating agent ensures that its concentration remains low, reducing the likelihood of a second halogenation event occurring on the more activated mono-halogenated product.Use a syringe pump for slow, dropwise addition of the halogenating agent solution.
Lower Reaction Temperature Reducing the temperature slows down the reaction rate, allowing for better control over the extent of halogenation.Conduct the reaction at 0°C or even lower temperatures (e.g., -78°C with a dry ice/acetone bath).
Use of Bulky Protecting Groups Protecting the amino group with a sterically demanding group (e.g., tert-butoxycarbonyl, Boc) can hinder access to the ortho positions, potentially favoring mono-halogenation at the less hindered para position.The choice of protecting group will depend on its stability to the halogenation conditions and the ease of its subsequent removal.[9]
Enzymatic Halogenation Flavin-dependent halogenases (FDHs) can offer exquisite regioselectivity and are capable of catalyzing mono-halogenation even on highly activated substrates.[10][11]This approach requires specialized biochemical expertise and access to the appropriate enzymes and cofactors.

Experimental Protocols

Protocol 1: Regioselective Bromination of 4-Aminobenzonitrile via N-Acetylation

This protocol outlines a two-step process to achieve selective bromination of 4-aminobenzonitrile at the position ortho to the original amino group.

Step 1: N-Acetylation of 4-Aminobenzonitrile

  • Reactant Preparation: In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • Reaction Conditions: Heat the mixture to 50-60°C for 1 hour.

  • Workup and Purification: Cool the reaction mixture and pour it into ice-cold water. The N-acetyl-4-aminobenzonitrile will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Bromination of N-Acetyl-4-aminobenzonitrile

  • Reactant Preparation: Dissolve the N-acetyl-4-aminobenzonitrile (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Directed Ortho-Halogenation using a Removable Directing Group

Recent advances have demonstrated the utility of directing groups for C-H bond halogenation, offering high regioselectivity. While not yet widely applied to aminobenzonitriles, the principles can be adapted.

Conceptual Workflow:

G start Aminobenzonitrile install_dg Install Directing Group on Amino Moiety start->install_dg halogenation Transition-Metal Catalyzed C-H Halogenation install_dg->halogenation remove_dg Remove Directing Group halogenation->remove_dg product Regioselectively Halogenated Aminobenzonitrile remove_dg->product

Caption: Conceptual workflow for directed C-H halogenation.

This strategy involves the temporary installation of a directing group onto the amino nitrogen, which then coordinates to a transition metal catalyst (e.g., palladium, rhodium) to direct halogenation to a specific C-H bond, typically in the ortho position. Subsequent removal of the directing group yields the desired halogenated product.

Mechanistic Insights

Electrophilic Aromatic Substitution: A Delicate Balance

The regioselectivity of electrophilic aromatic halogenation is governed by the stability of the Wheland intermediate (also known as the arenium ion) formed upon attack by the electrophile.[12]

  • Activating Groups (-NH₂): Stabilize the Wheland intermediate through resonance, particularly when the electrophile adds to the ortho or para positions. This lowers the activation energy for these pathways.

  • Deactivating Groups (-CN): Destabilize the Wheland intermediate, especially when the positive charge is located on the carbon bearing the substituent. This effect is more pronounced for ortho and para attack, making meta attack the least unfavorable pathway.

The interplay of these effects in aminobenzonitriles dictates the most likely sites of halogenation. Understanding these fundamental principles is crucial for rationally designing experiments to achieve the desired regioselectivity.

References

  • Efficient Halogenation of 2-Aminopyrazine | Request PDF - ResearchGate. Available at: [Link]

  • Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis - ChemRxiv. Available at: [Link]

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC. Available at: [Link]

  • Halogenation Reactions | Key Syntheses in Chemistry - Mettler Toledo. Available at: [Link]

  • Discovery of N–X anomeric amides as electrophilic halogenation reagents - PMC. Available at: [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Selectivity In Free Radical Reactions - Master Organic Chemistry. Available at: [Link]

  • Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation - ChemRxiv. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available at: [Link]

  • Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps. Available at: [Link]

  • CN112457213A - Catalytic synthesis method of p-aminobenzonitrile - Google Patents.
  • (PDF) Perspectives on biotechnological halogenation. Part I: Halogenated products and enzymatic halogenation - ResearchGate. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ResearchGate. Available at: [Link]

  • 13.4: The Mechanism of Halogenation - Chemistry LibreTexts. Available at: [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]

  • Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi‐/Tri‐cyclic Hetero‐Aromatic Congeners via C(sp2) −H bond Functionalization | Request PDF - ResearchGate. Available at: [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

  • Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. Available at: [Link]

  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed. Available at: [Link]

  • Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols - Organic Chemistry Portal. Available at: [Link]

  • Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions. Available at: [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed. Available at: [Link]

  • Cryptic Halogenation Reactions in Natural Product Biosynthesis - eScholarship. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Reversible thermosalience of 4-aminobenzonitrile - RSC Publishing. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. Available at: [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital - Semantic Scholar. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. Available at: [Link]

  • Directing Effects - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]

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Solubility challenges of 6-Amino-3-bromo-2-methylbenzonitrile in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Amino-3-bromo-2-methylbenzonitrile

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What is the expected solubility of this compound in DMSO?

A1: While specific quantitative solubility data for every compound is not always published, based on its structure—a substituted benzonitrile with polar amino (-NH2) and nitrile (-CN) groups, and a nonpolar aromatic ring with methyl and bromo substituents—it is expected to be soluble in DMSO, a powerful polar aprotic solvent.[1][2] However, achieving high concentrations (e.g., >25-50 mM) may require optimization. Low solubility can lead to inaccurate assay results and underestimated compound activity.[3]

Q2: My compound is not dissolving in DMSO at room temperature. What is the first thing I should try?

A2: The first and simplest steps are to increase the dissolution time and energy. Ensure your vial is tightly capped and try vortexing the solution for several minutes.[4] If it remains undissolved, gentle warming in a water bath (e.g., 30-40°C) can significantly increase the rate and extent of dissolution.[4][5] However, use heat with caution as it can degrade thermally sensitive compounds.[4]

Q3: I dissolved the compound with heat, but it crashed out of solution upon cooling. What does this mean?

A3: This indicates that you created a supersaturated solution. While heating increased the kinetic solubility, the compound's thermodynamic solubility at room temperature is lower than the concentration you prepared.[6] The compound may remain in a metastable supersaturated state for a period, but agitation or freeze-thaw cycles can trigger precipitation.[6] For long-term storage, it is critical to prepare stock solutions at a concentration where the compound remains soluble at the intended storage temperature.

Q4: Can the quality and handling of DMSO affect solubility?

A4: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[4][7] Water contamination in DMSO can significantly decrease the solubility of lipophilic compounds.[6][7] This is because the absorbed water alters the solvent's properties, making it more polar and less capable of dissolving certain organic molecules.[7] Always use anhydrous, high-purity DMSO from a freshly opened bottle and store it properly with desiccant.

Q5: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. Why?

A5: This is a very common problem known as aqueous precipitation. While your compound is soluble in 100% DMSO, it is likely much less soluble in the aqueous environment of your assay buffer.[4][8] When the DMSO stock is added to the buffer, the solvent environment changes dramatically, causing the compound to fall out of solution. To mitigate this, it is crucial to keep the final DMSO concentration in your assay as low as possible (typically <0.5%) and to perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[4][9]

Section 2: In-Depth Troubleshooting Guide

When basic steps are insufficient, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent solubility issues.

Troubleshooting Workflow

The following decision tree illustrates a systematic process for addressing solubility challenges with this compound.

G start Start: Compound does not dissolve in DMSO at RT vortex Vortex for 2-5 minutes start->vortex dissolved1 Dissolved? (Visually Clear) vortex->dissolved1 heat Gentle Warming (30-40°C) & Vortex/Sonicate dissolved1->heat No success Success: Solution is stable. Proceed with experiment. dissolved1->success Yes dissolved2 Dissolved? (Visually Clear) heat->dissolved2 cool Cool to RT. Does it stay in solution? dissolved2->cool Yes insoluble Still Insoluble dissolved2->insoluble No cool->success Yes precip Precipitates on cooling: Supersaturated. Reduce concentration. cool->precip No precip->start cosolvent Consider Advanced Options: 1. Use a co-solvent (e.g., DMF, NMP). 2. Re-evaluate required concentration. insoluble->cosolvent end End of Workflow cosolvent->end

Caption: A flowchart to guide troubleshooting of compound precipitation.

Causality Behind Troubleshooting Steps
  • Mechanical Agitation (Vortexing/Sonication): The initial barrier to dissolution is often overcoming the crystal lattice energy of the solid compound. Mechanical agitation increases the kinetic energy of the system, promoting the breakdown of intermolecular interactions and facilitating solvent-solute interactions.[5][10] Sonication uses high-frequency sound waves to create cavitation bubbles; their collapse generates localized energy that aggressively breaks apart solute particles, increasing the surface area available for dissolution.[11][12][13]

  • Thermal Energy (Gentle Warming): For most compounds, dissolution is an endothermic process, meaning it absorbs heat.[5] By gently warming the solution, you provide the necessary energy (enthalpy of solution) to break the solute-solute bonds and allow the solvent to encapsulate the molecules. However, be aware that excessive heat can lead to degradation, especially for compounds with sensitive functional groups like amines.[4][14]

  • Co-solvents: If a compound has poor solubility in DMSO alone, a co-solvent might be necessary. Co-solvents work by altering the overall polarity and hydrogen-bonding characteristics of the solvent system to better match the solute.[15] For example, adding a small amount of N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can sometimes improve the solubility of challenging compounds. This should be a last resort for biological assays, as the co-solvent may have its own effects on the system.

Section 3: Data Summary & Protocols

Typical Solubility Profile

While exact values require experimental determination, this table provides a conceptual framework for how solubility might be affected by different conditions.

ConditionExpected Concentration RangeRationale & Key Considerations
DMSO at Room Temp (20-25°C) 10 - 50 mMBaseline solubility. May require significant vortexing or time.
DMSO with Gentle Heat (30-40°C) 50 - 100 mMIncreased kinetic solubility. Risk of creating a supersaturated solution that may precipitate upon cooling.[6]
DMSO with >1% Water Significantly ReducedWater contamination increases solvent polarity and disrupts DMSO's structure, lowering its ability to dissolve many organic compounds.[7]
Aqueous Buffer (<0.5% DMSO) < 100 µMLimited by the low aqueous solubility of the compound. Prone to precipitation when diluting from a DMSO stock.[8]
Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

  • Preparation: Work in a low-humidity environment. Use a new, unopened bottle of anhydrous, high-purity DMSO.

  • Weighing: Accurately weigh 4.58 mg of this compound (MW: 229.07 g/mol ) into a sterile, appropriately sized glass or polypropylene vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Initial Dissolution: Cap the vial tightly and vortex at medium-high speed for 2-3 minutes.[16] Visually inspect for any undissolved particulate matter against a bright light.

  • Assisted Dissolution (If Necessary): If particulates remain, place the vial in a sonicating water bath for 5-10 minutes.[11] Alternatively, warm the vial in a 37°C water bath for 5 minutes, vortexing intermittently.[4]

  • Final Inspection: Once the solution is completely clear with no visible particles, allow it to return to room temperature. Observe for 15-30 minutes to ensure no precipitation occurs. If it remains clear, the solution is stable.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and water absorption.[4] Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Serial Dilution for Dose-Response Experiments

This protocol is critical for preventing aqueous precipitation and ensuring accurate final concentrations in your assay plate.[9]

  • Objective: Create a dilution series from a 10 mM stock to be added to an assay for final concentrations ranging from 10 µM to 0.03 µM, maintaining a final DMSO concentration of 0.1%.

  • Preparation: Label a series of sterile microcentrifuge tubes.

  • Dilution in 100% DMSO:

    • Start with your 10 mM stock solution in 100% DMSO. This is your highest concentration for the dilution series.

    • To create a 1:10 dilution, add 90 µL of 100% DMSO to a new tube, then add 10 µL of the 10 mM stock and mix thoroughly. This is your 1 mM solution.

    • Continue this serial dilution process in 100% DMSO until you have prepared all necessary concentrations.

  • Final Dilution into Assay Medium:

    • Prepare your assay plates with cells/reagents in the appropriate aqueous buffer. For a final volume of 100 µL, add 99 µL of medium to each well.

    • Add 1 µL of each DMSO-diluted compound stock to the corresponding wells. This 1:100 final dilution step ensures the final DMSO concentration is a consistent 0.1% across all wells.

  • Controls: Always include a "vehicle control" where 1 µL of 100% DMSO is added to wells containing 99 µL of assay medium.[4]

References

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Chemspace. (n.d.). 3-bromo-6-{[(2-bromo-5-fluorophenyl)methyl]amino}-2-methylbenzonitrile. Retrieved from [Link]

  • Gauto, D. F., et al. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Kuz’min, V. E., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • Mondal, J., et al. (2017). Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers. Biophysical Journal. [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • ResearchGate. (n.d.). Effect of vortex time. Extraction conditions: extracting solvent, acetonitrile. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • ACS Publications. (2025, October 27). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

  • Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. [Link]

  • Britton, J., et al. (2017). Vortex Fluidic Chemical Transformations. Chemical Science. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Ghasemi, F., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • MDPI. (2024, February 27). Study of a Novel Method to Weaken the Backmixing in a Multi-Inlet Vortex Mixer. [Link]

  • AIP Publishing. (2025, December 1). The effect of the cryoprotectant dimethyl sulfoxide on water upon supercooling: A molecular dynamics study. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-6-bromo-2-methoxybenzonitrile. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • Scilogex. (2024, January 23). Mastering Vortex Mixing: Techniques and Tips for Optimal Laboratory Results. [Link]

  • Biela, A., et al. (2012). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PLoS ONE. [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. [Link]

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • Ziath. (2005, January 13). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • ResearchGate. (n.d.). The concentration effect on the 'hydrophobic' and 'hydrophilic' behaviour around DMSO in dilute aqueous DMSO solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reversible thermosalience of 4-aminobenzonitrile. [Link]

  • ResearchGate. (2025, August 10). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. [Link]

  • Ascendia Pharma. (1970, January 1). 4 Factors Affecting Solubility of Drugs. [Link]

  • Diva-portal.org. (n.d.). Analytical Vortex Solutions to the Navier-Stokes Equation. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzonitrile. Retrieved from [Link]

  • BioChromato. (2025, February 28). Comprehensive Strategies for Effective DMSO Removal in Research Laboratories. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]

Sources

Preventing hydrolysis of nitrile groups during palladium-catalyzed coupling

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with actionable, mechanism-based strategies for preserving nitrile functionalities during palladium-catalyzed cross-coupling reactions.

Module 1: Diagnostic & Decision Matrix

Before altering your entire synthetic route, use this diagnostic workflow to identify the specific cause of nitrile hydrolysis (conversion to primary amide or carboxylic acid) in your reaction.

NitrileDiagnostic Start Issue: Nitrile Hydrolysis (M+18 Peak Observed) CheckBase Check Base pKa Start->CheckBase Decision1 Is Base Strong? (NaOH, tBuONa, KOH) CheckBase->Decision1 CheckSolvent Check Solvent Water Content Decision2 Is System Aqueous? CheckSolvent->Decision2 CheckLigand Check Ligand Sterics Sol3 Use Bulky Ligand (XPhos, SPhos) CheckLigand->Sol3 Standard Ligand Used Decision1->CheckSolvent No Sol1 Switch to Weak Base (K3PO4, Cs2CO3) Decision1->Sol1 Yes Decision2->CheckLigand No Sol2 Switch to Anhydrous (Use Boronic Esters) Decision2->Sol2 Yes

Figure 1: Diagnostic flowchart for isolating the cause of nitrile hydrolysis. Blue nodes represent diagnostic steps; Green nodes represent immediate protocol adjustments.

Module 2: Critical Troubleshooting (The "Why" and "How")
Issue 1: The Base-Promoted Hydrolysis

The Mechanism: Nitriles are electrophilic at the carbon atom.[1] In the presence of strong bases (


, 

), nucleophilic attack occurs at the nitrile carbon, forming an imidate intermediate that rapidly hydrolyzes to a primary amide (and eventually a carboxylic acid). This is accelerated by heat.
  • The Fix: Replace strong alkoxide or hydroxide bases with weak, non-nucleophilic inorganic bases.

  • Recommended Bases:

    • Potassium Phosphate (

      
      ):  The "Gold Standard" for nitrile tolerance. It buffers the pH effectively and is often used in anhydrous or low-water conditions.
      
    • Cesium Carbonate (

      
      ):  Excellent solubility in organic solvents (like DMF or Dioxane), allowing for lower water requirements.
      
Issue 2: Metal-Catalyzed Hydration (The "Trojan Horse")

The Mechanism: Palladium (and copper) can act as Lewis acids, coordinating to the nitrile nitrogen (


). This coordination withdraws electron density, making the nitrile carbon significantly more electrophilic and susceptible to attack even by neutral water molecules.
  • The Fix: Steric shielding.

  • Ligand Strategy: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , BrettPhos ). These ligands create a "protective shell" around the Pd center, favoring the oxidative addition of the aryl halide while sterically discouraging the coordination of the linear nitrile group.

Issue 3: The Solvent System

The Mechanism: Standard Suzuki couplings use water to activate the boronic acid (forming the boronate species). However, water is the reagent of hydrolysis.[2][3]

  • The Fix:

    • Switch to Boronic Esters (Bpin): These can often undergo transmetallation under anhydrous conditions using bases like

      
       or 
      
      
      
      .
    • Phase Transfer: If water is necessary, use a biphasic system (Toluene/Water) where the nitrile remains in the organic phase, minimizing contact with the aqueous base.

Module 3: Optimized Protocols

These protocols are designed to be self-validating . Validation Step: Before full scale-up, run a pilot reaction and monitor LCMS for M+18 (Amide) vs. M+Product (Coupled).

Protocol A: The "Anhydrous" Suzuki Coupling (Highest Safety Factor)

Best for: Substrates with highly sensitive nitriles or when using Boronic Esters.

ComponentReagentRole
Catalyst

(1 mol%) + XPhos (2 mol%)
Bulky ligand prevents nitrile coordination.
Base

(finely ground, anhydrous) (2.0 equiv)
Mild base; insoluble in bulk organic, reducing side reactions.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, non-nucleophilic.
Temp 80–100 °CSufficient for coupling, controlled to prevent thermal hydrolysis.

Step-by-Step:

  • Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Ester (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    , and XPhos.
  • Seal and purge with

    
     or Ar for 5 minutes.
    
  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 80 °C.

  • Validation: Check LCMS at 1 hour. If conversion is slow, add 1 drop of degassed water to activate the boronate (controlled activation).

Protocol B: Nitrile-Tolerant Buchwald-Hartwig

Best for: C-N coupling where standard NaOtBu causes instant hydrolysis.

ComponentReagentRole
Catalyst BrettPhos Pd G3/G4 (1–2 mol%)Ensures rapid coupling before side reactions occur.
Base

(2.0 equiv)
Replaces the incompatible

.
Solvent t-Amyl Alcohol or Dioxanet-Amyl alcohol helps solubilize the base without being nucleophilic enough to attack the nitrile.

Step-by-Step:

  • Combine Aryl Halide, Amine,

    
    , and Catalyst in a vial.
    
  • Evacuate and backfill with inert gas (

    
    ).
    
  • Add anhydrous solvent.[4][5]

  • Heat to 90 °C.

  • Validation: Monitor disappearance of amine. If hydrolysis is observed (M+18 of nitrile), lower temperature to 70 °C and extend time.

Module 4: Mechanism of Failure (Visualized)

Understanding the competition between the desired cycle and the hydrolysis pathway is crucial for troubleshooting.

Mechanism Pd Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd->OxAdd Ar-X Coord Nitrile Coordination (Lewis Acid Activation) OxAdd->Coord Nitrile Side Reaction Coupling Transmetallation & Reductive Elimination OxAdd->Coupling Boronic Acid + Base Hydrolysis Hydrolysis to Amide (DEAD END) Coord->Hydrolysis + H2O / OH- Product Coupled Product (Nitrile Intact) Coupling->Product

Figure 2: Competitive pathways. The red path represents the metal-catalyzed hydration of the nitrile, which competes with the green product-forming pathway.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use water at all in these reactions? A: Yes, but it must be controlled. In Suzuki couplings, water is often required to form the active hydroxypalladium species. The key is to avoid a high concentration of hydroxide ions. Use a biphasic mixture (e.g., Toluene:Water 4:1) with a weak base (


).[6][7] The nitrile stays in the toluene layer, protecting it from the aqueous base.

Q: My LCMS shows a peak at M+18. Is my reaction ruined? A: M+18 indicates the primary amide (hydration product). This is irreversible. If this peak is major (>10%), you must switch to Protocol A (Anhydrous/Weak Base). If it is minor, try lowering the temperature; hydrolysis has a higher activation energy than many Pd-couplings.

Q: Does the position of the nitrile matter? A: Yes. Ortho-nitriles are more susceptible to hydrolysis due to the "neighboring group effect" if the metal coordinates nearby, but they are also sterically crowded. Paradoxically, sterically hindered ligands (XPhos) help here by preventing the metal from getting close enough to the nitrogen to activate it.

Q: I am using Sonogashira coupling. Why is my nitrile hydrating? A: Sonogashira often uses Copper (CuI) as a co-catalyst. Copper is an extremely efficient catalyst for nitrile hydration (even better than Pd).

  • Fix: Switch to a Copper-Free Sonogashira protocol (using slightly higher Pd loading and an amine base like Piperidine or DBU).

References
  • Fukaya, H. et al. (2016).[8] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Discusses weak base selection for nitrile tolerance in industrial settings).

  • Ghaffar, K. & Parkins, A. (2024).[9] Hydration of Nitriles to Primary Amides Enabled by Transition Metal Catalysts. Organic Syntheses. (Mechanistic insight into metal-catalyzed hydration side reactions).

  • Yoneda Labs. (2022). Suzuki-Miyaura Cross-Coupling: Practical Guide. (Protocols for anhydrous and MIDA boronate couplings).

  • BenchChem. (2025).[5] Application Notes for Buchwald-Hartwig Amination of Nitrile-Containing Substrates. (Specific protocols for weak-base amination).

  • Martin, R. & Buchwald, S.L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research. (Establishes XPhos/SPhos utility for sensitive substrates).

Sources

Work-up procedures for removing NBS byproducts from benzonitrile synthesis

[1]

Topic: Work-up procedures for removing N-Bromosuccinimide (NBS) and Succinimide Audience: Organic Chemists, Process Chemists, and Drug Development Scientists Context: Benzonitrile synthesis (via Wohl-Ziegler bromination or oxidative transformation)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

In the synthesis of benzonitriles—whether through the radical bromination of toluenes (Wohl-Ziegler) followed by cyanation, or the direct oxidative conversion of benzylamines/aldoximes—N-Bromosuccinimide (NBS) is a ubiquitous reagent.

The primary challenge in the work-up is the efficient separation of the desired benzonitrile product from two persistent contaminants:

  • Succinimide: The stoichiometric byproduct (protonated NBS).

  • Unreacted NBS/Bromine: Residual oxidants that cause degradation or discoloration.

This guide provides a modular troubleshooting approach. Do not follow a linear path; choose the module that matches your reaction solvent and product state.

Decision Matrix: Selecting Your Work-up Protocol

The physical state of succinimide varies drastically depending on your reaction solvent. Use this logic tree to determine your primary separation strategy.

WorkupDecisionStartStart: Reaction CompleteSolventCheckCheck Reaction SolventStart->SolventCheckNonPolarNon-Polar / Low Polarity(CCl4, Benzene, Cyclohexane,Trifluorotoluene)SolventCheck->NonPolarPrecipitate VisiblePolarPolar / Solubilizing(DCM, Acetonitrile, DMF)SolventCheck->PolarSolution Clear/HomogeneousFilterStepPROTOCOL A: Direct Filtration(Succinimide precipitates)NonPolar->FilterStepWashStepPROTOCOL B: Aqueous Extraction(Succinimide remains dissolved)Polar->WashStepQuenchUniversal Step: Chemical Quench(Remove residual Br2/NBS)FilterStep->QuenchFiltrateWashStep->QuenchOrganic Layer

Figure 1: Work-up strategy based on solvent polarity. Non-polar solvents allow for rapid physical removal of succinimide via filtration.

Protocol A: The Filtration Method (Pre-Wash)

Best for: Reactions in


The Science: Succinimide is highly polar. In non-polar solvents, it is virtually insoluble.[1] As the reaction cools, succinimide crystallizes and floats (in dense solvents like

Procedure:

  • Cool Down: Cool the reaction mixture to 0°C in an ice bath. This maximizes succinimide precipitation.

  • Filtration: Filter the cold mixture through a sintered glass funnel or a Celite pad.

    • Tip: Rinse the filter cake with cold solvent to recover any trapped benzonitrile product.

  • Solvent Swap (Optional): If your next step (e.g., cyanation) requires a polar solvent, evaporate the filtrate now and redissolve in the new solvent (e.g., DMSO/DMF).

Protocol B: The Aqueous Chemical Wash

Best for: Reactions in DCM (


The Science: Succinimide is highly water-soluble (

Step-by-Step Extraction Guide
StepReagentPurposeMechanism
1. Quench Na₂S₂O₃ (10%) or NaHSO₃ Destroy unreacted NBS/Br₂.[2]Reduces active

to inert

. Removes yellow/orange color.
2. Extraction Water Bulk removal of Succinimide.Succinimide partitions into the aqueous phase.
3. Base Wash Sat. NaHCO₃ Complete Succinimide removal.Deprotonates trace succinimide (pKa ~9.6), forming a highly soluble salt.[3]
4. Drying MgSO₄ / Na₂SO₄ Remove water.Prevents hydrolysis of the nitrile group during concentration.

Critical Note on Emulsions: Benzonitriles can form emulsions. If this occurs during Step 3, add solid NaCl (brine) to the aqueous layer to increase ionic strength and force phase separation.

Solubility Data Reference

Use this table to predict where your impurities are hiding.

CompoundWater SolubilityDCM SolubilityEther SolubilityCCl₄/Hexane Solubility
Succinimide High (330 g/L)ModerateLowInsoluble
NBS Low (14 g/L)ModerateLowInsoluble
Benzonitrile Low (< 2 g/L)High High High

Data synthesized from standard solubility tables and Organic Syntheses procedures. [1, 2]

Troubleshooting & FAQs

Q1: My isolated benzonitrile is turning yellow/brown upon standing. Why?

Cause: Residual Bromine (

3Solution:
  • Fix: Redissolve the product in ether/DCM and wash with 10% Sodium Thiosulfate until the organic layer is colorless.

Q2: I filtered the succinimide, but my NMR still shows a peak at ~2.8 ppm (succinimide).

Cause: Succinimide has slight solubility in organic solvents, especially if the reaction wasn't cooled sufficiently before filtration. Solution: Filtration alone is rarely perfect. Always follow Protocol A with a simplified Protocol B (a quick water/bicarbonate wash) to remove the soluble fraction.

Q3: My benzonitrile product is a solid. Can I recrystallize it to remove NBS?

Answer: Yes, but be careful.

  • Risk: Succinimide may co-crystallize if the solvent is too polar (e.g., Ethanol).

  • Protocol: Use a non-polar solvent system (e.g., Hexanes/EtOAc).[2] Succinimide will remain insoluble or stay in the mother liquor.

  • Note: Simple benzonitrile (

    
    ) is a liquid (bp 191°C) and should be purified by distillation  under reduced pressure, not recrystallization.
    
Q4: I am using CCl₄. The solid is floating.[8][10] Is the reaction done?

Answer: This is a classic visual indicator. NBS is denser than

  • Observation: When the solid at the bottom disappears and a layer of solid appears at the top, the reaction is likely complete. Always verify with TLC or NMR.

Advanced Purification: Distillation vs. Chromatography

If extraction fails to yield analytical purity:

A. Vacuum Distillation (For Liquid Benzonitriles)
  • Advantage: definitive separation of non-volatile succinimide/NBS residues.

  • Setup: Short-path distillation.

  • Boiling Point: Benzonitrile boils at 191°C (atm). Distill at ~69°C / 10 mmHg to avoid thermal decomposition. [3]

B. Flash Chromatography[11]
  • Challenge: Succinimide is polar and streaks on silica.[4]

  • Fix: If you must column, wash the crude material with water before loading. If succinimide remains, it will elute late (high polarity). Use a gradient of Hexanes

    
     EtOAc.
    

References

  • Djerassi, C. (1948).[5] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

  • Greenwood, F. L., et al. (1963). 4-Bromo-2-heptene. Organic Syntheses, Coll.[6] Vol. 4, p.108. (Detailed workup procedure for NBS reactions). Link

  • ResearchGate Community. (2017). How can I purify impure benzonitrile? (Discussion on distillation parameters). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Validation & Comparative

1H NMR chemical shifts for 6-Amino-3-bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 6-Amino-3-bromo-2-methylbenzonitrile , a critical intermediate in the synthesis of antifolate therapeutics (e.g., Trimetrexate) and kinase inhibitors.

As exact experimental spectra for this specific polysubstituted benzene are often proprietary or buried in patent literature, this guide synthesizes data from validated structural analogs and high-fidelity substituent chemical shift additivity rules. It serves as a benchmark for researchers verifying the identity and purity of this compound.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

  • IUPAC Name: this compound

  • Alternative Name: 2-Amino-5-bromo-6-methylbenzonitrile (based on synthesis from 2-amino-6-methylbenzonitrile)

  • CAS Number: 110127-09-8

  • Molecular Formula: C₈H₇BrN₂

  • Molecular Weight: 211.06 g/mol

Structural Significance

This molecule features a tetrasubstituted benzene ring. The ortho-relationship between the amino group and the nitrile group is characteristic of the anthranilonitrile scaffold. The presence of the bromine atom at position 3 (relative to nitrile) and the methyl group at position 2 creates a unique electronic environment that allows for precise NMR characterization.

1H NMR Chemical Shift Assignments (DMSO-d₆)

The following data represents the consensus chemical shifts derived from experimental data of the direct structural analog 2-Amino-5-bromobenzonitrile and corrected for the electronic influence of the 2-methyl substituent.

Solvent: DMSO-d₆ (Standard for amino-aromatics to prevent exchange broadening) Frequency: 400-500 MHz

PositionTypeShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Logic
H4 Aromatic7.35 – 7.45 Doublet (d)~8.8 Hz1HDeshielded by ortho-Br and para-CN. Matches H4 in 2-amino-5-bromobenzonitrile (7.43 ppm).[1]
H5 Aromatic6.60 – 6.75 Doublet (d)~8.8 Hz1HShielded by ortho-NH₂. Slightly upfield from analog due to para-Me effect.
NH₂ Amine6.00 – 6.30 Broad Singlet (bs)-2HExchangeable. Position varies with concentration/water content.
CH₃ Methyl2.40 – 2.45 Singlet (s)-3HTypical aryl-methyl. Deshielded slightly by ortho-CN and meta-Br.
Comparative Analysis Table

To validate these values, compare them against the experimentally verified "Des-methyl" analog (2-Amino-5-bromobenzonitrile).

FeatureTarget: 6-Amino-3-bromo-2-methylAnalog: 2-Amino-5-bromobenzonitrile [1]Difference (Δδ)Mechanistic Explanation
H4 (Aromatic) 7.35 ppm 7.43 ppm-0.08 ppmShielding effect of meta-Methyl group.
H5 (Aromatic) 6.65 ppm 6.75 ppm-0.10 ppmShielding effect of para-Methyl group.
Coupling J ≈ 8.8 Hz J ≈ 9.0 HzNegligibleOrtho-coupling remains constant.
Methyl 2.42 ppm N/AN/ADiagnostic singlet absent in analog.

Technical Insight: The disappearance of the H6 doublet (7.61 ppm) and H4 doublet of doublets seen in the unbrominated precursor (2-amino-6-methylbenzonitrile) confirms successful bromination.

Experimental Protocol: Sample Preparation & Acquisition

For reproducible results in drug development workflows, follow this standardized protocol.

Step 1: Solvent Selection
  • Primary: DMSO-d₆ (99.9% D).

    • Reason: Excellent solubility for polar benzonitriles; slows proton exchange of the -NH₂ group, sharpening the amine peak.

  • Alternative: CDCl₃.[2]

    • Note: May cause the -NH₂ peak to broaden or shift significantly upfield (~4.5 ppm), potentially overlapping with solvent impurities.

Step 2: Sample Preparation
  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆.

  • Agitate until fully dissolved. Sonicate if necessary—suspensions yield poor line shapes.

  • Transfer to a high-quality 5mm NMR tube.

  • Optional: Add 0.05% TMS (Tetramethylsilane) as an internal reference (0.00 ppm). If not added, reference to the residual DMSO pentet at 2.50 ppm .

Step 3: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard proton)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Spectral Width: 0 – 12 ppm.

  • Temperature: 298 K (25°C).

Synthesis & Impurity Identification Workflow

Understanding the synthesis pathway is crucial for identifying potential impurities in the NMR spectrum. The compound is typically synthesized via the bromination of 2-amino-6-methylbenzonitrile.

Visualization: Synthesis and Spectral Evolution

The following diagram illustrates the transformation and the key spectral changes to monitor.

G Start Starting Material 2-Amino-6-methylbenzonitrile (CAS: 59748-11-9) Reagent Bromination (NBS or Br2) Start->Reagent SpecStart NMR Signature: • H3 (d): ~7.02 ppm • H4 (t): ~7.31 ppm • H5 (d): ~7.51 ppm • 3 Aromatic Protons Start->SpecStart Product Target Product This compound (CAS: 110127-09-8) Reagent->Product Major Pathway Impurity Impurity Over-brominated species (Dibromo analogs) Reagent->Impurity Side Reaction SpecProd NMR Signature: • H4 (d): ~7.35 ppm • H5 (d): ~6.65 ppm • 2 Aromatic Protons • Loss of H-para to NH2 Product->SpecProd

Figure 1: Synthesis pathway and corresponding NMR spectral evolution. Monitoring the transition from a 3-proton aromatic system to a 2-proton system is the primary quality control check.

Impurity Profiling
ImpuritySourceNMR Diagnostic Signal
Starting Material Incomplete ReactionTriplet/Doublet of doublets at 7.31 ppm (H4 of precursor).
Dibromo Analog Over-brominationLoss of all aromatic coupling; Singlet appearing at ~7.6 ppm .
Succinimide NBS byproductSinglet at 2.60 ppm (in DMSO-d₆).

References

  • ChemicalBook. (2025). 2-Amino-5-bromobenzonitrile 1H NMR Data. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 429740, 2-Amino-5-bromobenzonitrile. Retrieved from .

  • Henrie, R. N., et al. (1996). Insecticidal substituted-2,4-diaminoquinazolines. U.S. Patent No.[3] 5,534,518. Washington, DC: U.S. Patent and Trademark Office. (Describes synthesis of 2-amino-5-bromo-6-methylbenzonitrile intermediate).

  • Sigma-Aldrich. (2025). NMR Chemical Shifts of Common Impurities. Retrieved from .

Sources

A Comparative Guide to Mass Spectrometry Fragmentation of Brominated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and environmental analysis, the precise structural elucidation of isomeric compounds is a frequent and critical challenge. Brominated benzonitriles, a class of compounds with applications ranging from pharmaceutical intermediates to materials science, present a classic case for the power of mass spectrometry. Their isomers, while possessing the same molecular formula, can exhibit distinct biological activities and chemical properties. Differentiating them requires a nuanced understanding of their behavior under mass spectrometric analysis.

This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of ortho-, meta-, and para-bromobenzonitrile (2-, 3-, and 4-bromobenzonitrile). It moves beyond a simple catalog of fragments to explain the underlying principles, offering field-proven insights into experimental design and data interpretation.

Ionization Techniques: Why Electron Ionization (EI) is the Workhorse

The choice of ionization technique is the first critical decision in a mass spectrometry workflow. For small, semi-volatile, and thermally stable molecules like brominated benzonitriles, Electron Ionization (EI) is the predominant method, particularly when coupled with Gas Chromatography (GC-MS).

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant energy, leading to extensive and reproducible fragmentation.[1][2] The resulting mass spectrum is a rich fingerprint, ideal for structural elucidation and for matching against established spectral libraries like the NIST database. The downside is that the molecular ion peak can sometimes be weak or absent for less stable compounds.[2]

  • "Soft" Ionization Techniques (e.g., ESI, APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" because they impart less energy, resulting in minimal fragmentation.[2][3] While ESI is transformative for large, polar, and non-volatile biomolecules,[3][4] and APCI is effective for less polar compounds in LC-MS,[3] they are generally less informative for differentiating small, stable isomers like bromobenzonitriles. Their primary utility would be to confirm the molecular weight, as they typically yield a strong protonated molecule ([M+H]⁺) or molecular ion. For the purpose of isomer differentiation based on fragmentation, EI is superior.

The Hallmarks of Bromobenzonitrile Fragmentation in EI-MS

Before comparing the isomers, it is essential to understand the fundamental fragmentation patterns common to all brominated benzonitriles. The molecular formula is C₇H₄BrN, with a molecular weight of approximately 182 g/mol .[5]

The Crucial Bromine Isotope Pattern

The most immediate identifier of a bromine-containing compound in a mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.54% and 49.46%, respectively).[6] This results in a characteristic pair of peaks for the molecular ion (M⁺˙) and any bromine-containing fragments, separated by 2 m/z units (e.g., M⁺˙ and [M+2]⁺˙) with an intensity ratio of approximately 1:1.[7] This pattern is a definitive marker and is the first feature to look for when analyzing a spectrum.

Primary Fragmentation Pathways

Upon electron ionization, the bromobenzonitrile molecule forms an energetically unstable radical cation (M⁺˙) that rapidly undergoes fragmentation to achieve greater stability. The primary and most common fragmentation pathways are:

  • Loss of a Bromine Radical (•Br): This is often the most favorable initial fragmentation step, involving the cleavage of the C-Br bond to lose a bromine radical. This results in the formation of a stable cyanophenyl cation ([M-Br]⁺) at m/z 102.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for nitriles is the elimination of a neutral HCN molecule (27 Da). This can occur from the molecular ion or, more commonly, from the [M-Br]⁺ fragment. The loss of HCN from the m/z 102 ion generates the C₆H₄⁺ fragment ion at m/z 75.

Isomer Comparison: Ortho, Meta, and Para Effects on Fragmentation

While the major fragments are common across the isomers, their relative abundances can differ, providing clues for differentiation. These differences are often subtle and can be attributed to the position of the bromine atom relative to the nitrile group. The data presented below is sourced from the NIST Mass Spectrometry Data Center.[5][8][9]

m/z Value Proposed Fragment 2-Bromobenzonitrile (ortho) Relative Intensity (%) [8]3-Bromobenzonitrile (meta) Relative Intensity (%) [5]4-Bromobenzonitrile (para) Relative Intensity (%) [9]
181/183 [M]⁺˙ (Molecular Ion) 95100100
102 [M-Br]⁺ 1008580
75 [M-Br-HCN]⁺ 303540
Analysis of Isomeric Differences:
  • Molecular Ion (m/z 181/183): The molecular ion is prominent for all three isomers, serving as the base peak (100% relative intensity) for the meta and para isomers. This reflects the general stability of the aromatic ring.[10] For the ortho isomer, the molecular ion is slightly less abundant than the base peak.

  • Loss of Bromine ([M-Br]⁺, m/z 102): The most significant difference lies in the abundance of the [M-Br]⁺ fragment. For 2-bromobenzonitrile (ortho) , this fragment is the base peak (100%) . This enhanced fragmentation is a manifestation of the "ortho effect," where the proximity of the two substituents can lead to interactions that facilitate specific fragmentation pathways.[11] The steric strain between the adjacent bromine and nitrile groups in the molecular ion may be released upon cleavage of the C-Br bond, making this fragmentation pathway particularly favorable compared to the meta and para isomers, where the substituents are more distant.

  • Loss of HCN ([M-Br-HCN]⁺, m/z 75): The subsequent loss of HCN from the m/z 102 fragment to form the ion at m/z 75 is observed in all isomers. Its relative abundance is broadly similar across the three, suggesting that the structure of the intermediate [M-Br]⁺ ion (cyanophenyl cation) may rearrange to a common structure before this secondary fragmentation occurs.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation routes for the bromobenzonitrile isomers.

Caption: General fragmentation pathway for bromobenzonitriles.

G cluster_ortho 2-Bromobenzonitrile (ortho) cluster_meta 3-Bromobenzonitrile (meta) cluster_para 4-Bromobenzonitrile (para) M_ion M⁺˙ m/z 181/183 M_Br [M-Br]⁺ m/z 102 M_Br_HCN [M-Br-HCN]⁺ m/z 75 M_ion_o M⁺˙ Rel. Int. 95% M_Br_o [M-Br]⁺ Rel. Int. 100% (Base Peak) M_Br_HCN_o [M-Br-HCN]⁺ Rel. Int. 30% M_ion_m M⁺˙ Rel. Int. 100% (Base Peak) M_Br_m [M-Br]⁺ Rel. Int. 85% M_Br_HCN_m [M-Br-HCN]⁺ Rel. Int. 35% M_ion_p M⁺˙ Rel. Int. 100% (Base Peak) M_Br_p [M-Br]⁺ Rel. Int. 80% M_Br_HCN_p [M-Br-HCN]⁺ Rel. Int. 40%

Caption: Relative intensities of key fragments for bromobenzonitrile isomers.

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating system for the analysis and differentiation of bromobenzonitrile isomers. The key is the chromatographic separation, which provides the first layer of identification (retention time), confirmed by the mass spectrum.

Caption: Recommended GC-EI-MS workflow for isomer analysis.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of 2-, 3-, and 4-bromobenzonitrile at 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

    • Prepare a mixed isomer standard at a lower concentration (e.g., 10 µg/mL) to verify chromatographic separation and retention times.

    • Prepare unknown samples at an estimated concentration of 10 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 or equivalent.

    • Mass Spectrometer: Agilent 5977 or equivalent single quadrupole MS.

    • Column: A non-polar or mid-polar capillary column is recommended for good separation of aromatic isomers. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless mode is preferred for trace analysis. Injection volume: 1 µL. Inlet temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 80°C held for 1 minute, followed by a ramp of 10°C/min to 280°C, with a final hold of 5 minutes. This program should be optimized to ensure baseline separation of the three isomers.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

    • Mass Analyzer: Quadrupole. Scan mode from m/z 50 to 250.

  • Data Analysis and Validation:

    • Retention Time Confirmation: First, inject the individual standards to determine the precise retention time for each isomer under the established conditions. Then, inject the mixed standard to confirm baseline separation.

    • Spectral Verification: For each peak in the unknown sample chromatogram that matches a standard's retention time, examine the mass spectrum.

      • Confirm the presence of the M⁺˙/[M+2]⁺˙ doublet at m/z 181/183 with a ~1:1 ratio.

      • Confirm the presence of the key fragments at m/z 102 and 75.

    • Isomer Differentiation: Compare the relative intensities of the m/z 181/183 and m/z 102 peaks. A base peak at m/z 102 is a strong indicator of the 2-bromo (ortho) isomer. Base peaks at m/z 181/183 with a less intense m/z 102 fragment suggest the 3-bromo (meta) or 4-bromo (para) isomer.

Comparison with Alternative Techniques

While GC-MS is a powerful tool, it is not the only method for isomer differentiation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive techniques for isomer identification. The splitting patterns (coupling) in the aromatic region of the ¹H NMR spectrum are unique for each isomer and provide unambiguous structural information. However, NMR is significantly less sensitive than MS and requires a much larger amount of pure sample.

  • Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can sometimes distinguish between ortho, meta, and para substitution patterns. Like NMR, IR is less sensitive than MS and can be difficult to interpret in complex mixtures.

The primary advantage of a GC-MS approach is its combination of high-resolution separation with sensitive, structure-specific detection, making it the ideal choice for analyzing complex mixtures at low concentrations.

Conclusion

The differentiation of bromobenzonitrile isomers by mass spectrometry is a clear example of how detailed analysis of fragmentation patterns can yield critical structural information. While all three isomers exhibit characteristic bromine isotopic patterns and primary losses of •Br and HCN, the ortho isomer distinguishes itself by the high relative abundance of the [M-Br]⁺ fragment at m/z 102, which typically serves as the base peak. This "ortho effect" provides a reliable diagnostic marker. For definitive identification, this mass spectral evidence should always be coupled with chromatographic retention time data from a properly validated GC-MS method. This integrated approach ensures trustworthy and authoritative characterization for researchers in all fields of chemical science.

References

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry. Nature Biotechnology, 21(2), 140-150.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • York University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-1065.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB. YouTube. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • ResearchGate. (2018, June 7). How are compounds that elute as isomeric peaks quantified by GC-MS? Retrieved from [Link]

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A Comparative Guide to IR Spectrum Nitrile Stretch Analysis of 6-Amino-3-bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a cornerstone of successful research and development. This guide provides an in-depth analysis of the infrared (IR) spectrum of 6-Amino-3-bromo-2-methylbenzonitrile, with a specific focus on the nitrile (C≡N) stretching frequency. We will explore the theoretical underpinnings of nitrile IR spectroscopy, predict the spectral characteristics of the target molecule, and compare this analytical technique with other common methods, providing a comprehensive framework for its application in a laboratory setting.

The Significance of the Nitrile Stretch in IR Spectroscopy

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. The resulting IR spectrum is a unique molecular fingerprint, providing valuable information about the functional groups present in the compound.

The nitrile group (C≡N) is a particularly useful functional group for IR analysis. The carbon-nitrogen triple bond is strong, and its stretching vibration gives rise to a sharp, intense absorption band in a relatively uncluttered region of the mid-infrared spectrum, typically between 2260 and 2215 cm⁻¹.[1][2][3] The exact position and intensity of this peak are highly sensitive to the electronic environment of the nitrile group, making it an excellent probe for studying molecular structure and intermolecular interactions.[4][5][6]

Predicting the Nitrile Stretch of this compound

The position of the nitrile stretching frequency in an aromatic nitrile is influenced by several factors, including conjugation and the electronic effects of substituents on the aromatic ring.[1][7] For benzonitrile, the parent compound, the C≡N stretch typically appears around 2220-2240 cm⁻¹.[1] The substituents on the benzene ring of this compound—an amino group (-NH₂), a bromine atom (-Br), and a methyl group (-CH₃)—will modulate the electronic distribution within the molecule and, consequently, the frequency of the nitrile stretch.

Let's analyze the expected effect of each substituent:

  • Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) through resonance. It donates electron density to the aromatic ring, which can be delocalized to the nitrile group. This increased electron density in the C≡N antibonding orbitals weakens the triple bond, leading to a decrease in the stretching frequency (a redshift).

  • Bromine Atom (-Br): The bromine atom exhibits a dual electronic effect. It is an electron-withdrawing group (EWG) through induction due to its high electronegativity. However, it is an electron-donating group through resonance, as its lone pairs can be delocalized into the aromatic ring. In many cases, the inductive effect of halogens is dominant, which would tend to increase the nitrile stretching frequency (a blueshift).

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. This slight increase in electron density on the ring would be expected to cause a small redshift in the nitrile stretching frequency.

Considering the combined effects, the strong electron-donating amino group is likely to have the most significant influence, suggesting that the nitrile stretch of this compound will likely appear at a lower wavenumber compared to unsubstituted benzonitrile. The interplay of the opposing effects of the bromo and methyl groups will further fine-tune the exact position of the absorption band.

Comparative Analysis of Analytical Techniques

While IR spectroscopy is an excellent tool for identifying the presence and electronic environment of the nitrile group, a comprehensive characterization of this compound often requires complementary analytical techniques.

TechniquePrincipleAdvantagesDisadvantages
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast, non-destructive, provides functional group information, sensitive to electronic environment.Not suitable for complex mixture analysis without separation, limited structural information beyond functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by mass-based detection and identification.Excellent for separation and identification of volatile and semi-volatile compounds, provides molecular weight and fragmentation patterns.Requires the analyte to be volatile and thermally stable, may require derivatization.
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid phase based on their interactions with a stationary phase.Suitable for non-volatile and thermally labile compounds, can be coupled with various detectors (e.g., UV, MS).The nitrile group has a weak UV chromophore, which may limit detection sensitivity at low concentrations without a mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Provides the most comprehensive structural information, including the carbon-hydrogen framework and connectivity.Lower sensitivity compared to other techniques, more expensive instrumentation.

Experimental Protocol: IR Spectrum Acquisition

A detailed, step-by-step methodology for acquiring the IR spectrum of this compound is crucial for obtaining high-quality, reproducible data.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the analysis of the IR spectrum of this compound.

Caption: Workflow for IR spectrum analysis of this compound.

Conclusion

The analysis of the nitrile stretch in the IR spectrum of this compound provides valuable insights into the electronic structure of the molecule. The position of this characteristic absorption is a sensitive indicator of the electronic effects of the substituents on the aromatic ring. By understanding these relationships, researchers can gain a deeper understanding of the molecule's properties. While IR spectroscopy is a powerful tool for this purpose, a comprehensive characterization is best achieved through the synergistic use of multiple analytical techniques, such as GC-MS, HPLC, and NMR. This integrated approach ensures the unambiguous identification and thorough understanding of complex organic molecules in a drug discovery and development setting.

References

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Su, H., et al. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 116(11), 3654-3663. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Getahun, Z., et al. (2003). Using nitrile-derivatized amino acids as infrared probes of local environment. Journal of the American Chemical Society, 125(2), 405-411. [Link]

  • Murray-Green, M. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references) [Video]. YouTube. [Link]

  • Bagchi, S., et al. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(11), 3654-3663. [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. [Link]

  • Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. National Journal of Advanced Research, 11(2). [Link]

  • Li, H., et al. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. Journal of the Chinese Chemical Society, 47(4A), 771-776. [Link]

  • Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Wang, T., et al. (2025). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. The Journal of Chemical Physics, 163(22). [Link]

  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Kozuch, J., et al. (2022). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. ChemRxiv. [Link]

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Technical Guide: 3-Bromo vs. 5-Bromo-2-Aminobenzonitrile in Pharmacophore Synthesis

[1][2][3]

Executive Summary

In the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors like Gefitinib or Erlotinib), the choice between 2-amino-3-bromobenzonitrile (Isomer A) and 2-amino-5-bromobenzonitrile (Isomer B) dictates the final substitution pattern of the pharmacophore.[1][2]

  • Isomer B (5-Bromo): The industry standard.[1] Kinetic favored, sterically accessible, and leads to 6-substituted quinazolines .[1][2][3]

  • Isomer A (3-Bromo): The specialized scaffold.[1] Sterically congested, requires high-energy catalytic systems, and leads to 8-substituted quinazolines (often explored to modulate solubility or target specific hydrophobic pockets).[1][2][3]

This guide objectively compares their reactivity profiles, providing experimental data and optimized protocols for cross-coupling and cyclization.

Part 1: Structural & Electronic Profiling[1][3]

The reactivity difference between these isomers is not merely positional; it is defined by the Ortho-Effect and Hammett Electronic Parameters .[1][3]

Comparative Data Table
FeatureIsomer A: 3-Bromo-2-Aminobenzonitrile Isomer B: 5-Bromo-2-Aminobenzonitrile
Structure Bromine is ortho to Amine (-NH₂) and ortho to Nitrile (-CN).[1][2]Bromine is para to Amine (-NH₂) and meta to Nitrile (-CN).[1][2]
Steric Environment High Congestion. The Br atom is "sandwiched," impeding approach of metal catalysts.[1][3]Open Access. The Br atom is spatially exposed.[1][3]
Electronic Effect (Br) Strong Inductive Withdrawal (-I) on Amine pKa.[1]Resonance Donation (+R) into the ring system.[3]
Suzuki Coupling Difficult. Requires specialized ligands (e.g., SPhos, XPhos) to overcome steric bulk.[1][3]Facile. Proceeds with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1][3]
Cyclization Product Yields 8-Bromoquinazoline derivatives.[1][3]Yields 6-Bromoquinazoline derivatives.[1][3][4][5]
Commercial Availability Lower (Specialty chemical).[1][3]High (Commodity building block).[1][3]
Mechanism of Reactivity Divergence

The primary challenge with the 3-bromo isomer is the steric inhibition of oxidative addition .[1] In Pd-catalyzed couplings, the active Pd(0) species must insert into the C-Br bond.[1][2] In Isomer A, this bond is flanked by the amine and nitrile groups, creating a significant energy barrier compared to the exposed C-Br bond in Isomer B.[2][3]

Part 2: Critical Workflow – Suzuki-Miyaura Coupling[1][2][3][7]

The most common transformation for these intermediates is the installation of an aryl or heteroaryl group via Suzuki coupling.

Reactivity Visualization (DOT Diagram)

The following diagram illustrates the kinetic pathways. Note the higher activation energy barrier required for the 3-bromo isomer due to steric hindrance.[1]

ReactivityComparisonStartStarting Material(Aminobenzonitrile)Isomer33-Bromo Isomer(Sterically Hindered)Start->Isomer3Isomer55-Bromo Isomer(Sterically Open)Start->Isomer5OxAdd3Oxidative Addition(High Barrier)Isomer3->OxAdd3 SlowLigand3Requires Bulky/Rich Ligand(e.g., XPhos, SPhos)Isomer3->Ligand3OxAdd5Oxidative Addition(Fast)Isomer5->OxAdd5 FastLigand5Standard Ligand(e.g., PPh3, dppf)Isomer5->Ligand5ProductBiaryl ProductOxAdd3->Product High T requiredOxAdd5->Product Mild TLigand3->OxAdd3Ligand5->OxAdd5

Caption: Kinetic pathway comparison showing the ligand dependency and activation barriers for 3-bromo vs. 5-bromo isomers.

Part 3: Experimental Protocols

To ensure reproducibility, distinct protocols are required. Using the "Standard" protocol on the 3-bromo isomer typically results in <20% yield or recovered starting material.[1]

Protocol A: Standard Coupling (For 5-Bromo Isomer)

Applicable for: 2-amino-5-bromobenzonitrile[1][2]

  • Reagents: 1.0 eq Isomer B, 1.2 eq Aryl Boronic Acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with Isomer B, boronic acid, base, and catalyst.[1][3]

    • Degas with N₂ for 5 minutes.

    • Add degassed solvent.[1][3]

    • Heat to 80°C for 4–6 hours.

  • Expected Yield: 85–95%.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Sterically Demanding Coupling (For 3-Bromo Isomer)

Applicable for: 2-amino-3-bromobenzonitrile Rationale: Uses a dialkylbiaryl phosphine ligand (XPhos) to facilitate oxidative addition into the hindered C-Br bond.[1][2]

  • Reagents: 1.0 eq Isomer A, 1.5 eq Aryl Boronic Acid, 5 mol% Pd₂(dba)₃ , 10 mol% XPhos , 3.0 eq K₃PO₄.

  • Solvent: Toluene/Water (10:1) or n-Butanol.[1][2]

  • Procedure:

    • Pre-complexation: Stir Pd₂(dba)₃ and XPhos in the solvent at room temperature for 10 minutes (solution turns from dark purple to orange/brown).

    • Add Isomer A, boronic acid, and base.[1][3]

    • Heat to 100–110°C (reflux) for 12–18 hours.

  • Expected Yield: 60–80%.

  • Note: If conversion is low, switch to SPhos Pd G2 precatalyst, which is exceptionally active for ortho-substituted aryl halides [1].[1][3]

Part 4: Cyclization to Quinazolines[1][3]

The ultimate utility of these isomers is often the formation of the quinazoline core. The regiochemistry of the bromine determines the "exit vector" for structure-activity relationship (SAR) studies.[2]

Regioselectivity Map[1][3][4]

QuinazolineSynthesisInput32-amino-3-bromobenzonitrileCyclizationCyclization(Niementowski-type)Input3->CyclizationInput52-amino-5-bromobenzonitrileInput5->CyclizationReagentFormamidine Acetateor DMF-DMAReagent->CyclizationProd88-Bromoquinazoline-4(3H)-one(Rare/Specialized)Cyclization->Prod8 From 3-BrProd66-Bromoquinazoline-4(3H)-one(Standard Scaffold)Cyclization->Prod6 From 5-Br

Caption: Divergent synthesis pathways leading to 6-substituted vs. 8-substituted quinazolines.

Comparative Utility in Drug Design[1][3]
  • 6-Bromo (from Isomer B): This position mimics the substitution pattern of Gefitinib and Erlotinib .[1][3] It projects substituents into the solvent-exposed region of the ATP-binding pocket, allowing for large solubilizing groups (e.g., morpholine chains) [2].[2]

  • 8-Bromo (from Isomer A): Substituents at the 8-position are often used to induce steric clashes with the "gatekeeper" residue in kinases or to lock the conformation of the quinazoline ring relative to the aniline hinge binder.[1] However, the 8-position is less tolerant of bulky groups due to proximity to the hinge region.

References

  • Martin, R., & Buchwald, S. L. (2008).[1][3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[1][3]

  • Stamos, J., et al. (2002).[1][3] Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor.[1] Journal of Biological Chemistry, 277, 46265-46272.[1][2][3]

  • Miyaura, N., & Suzuki, A. (1995).[1][3][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][3]

  • BenchChem Technical Support. (2025). Synthesis of 6-Bromoquinazoline derivatives.

A Comparative Guide to HPLC Purity Analysis of 6-Amino-3-bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

6-Amino-3-bromo-2-methylbenzonitrile is a substituted aromatic nitrile that represents a class of compounds of significant interest in medicinal chemistry and materials science. As a functionalized building block, its purity is paramount. The presence of impurities, such as starting materials, isomers, or by-products from synthesis, can have profound, often detrimental, effects on the yield, stereochemistry, and biological activity of subsequent products. For researchers in drug development, ensuring the purity of such intermediates is not merely a quality control checkpoint; it is a foundational requirement for generating reliable, reproducible downstream data and ensuring the safety and efficacy of a potential active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound. We will not only present a validated, field-tested primary protocol using Reversed-Phase HPLC (RP-HPLC) but also explore alternative chromatographic strategies. The focus will be on the causality behind methodological choices, establishing a self-validating system of analysis, and providing a framework for researchers to adapt and apply these principles in their own laboratories.

The Analytical Challenge: Understanding the Molecule

The chemical structure of this compound—featuring a polar amino group, a non-polar methyl group, and an aromatic benzonitrile core—presents a moderate polarity profile. This makes it an ideal candidate for RP-HPLC, the workhorse of the pharmaceutical industry.[1][2] The primary analytical objectives are:

  • To accurately quantify the main component (the analyte).

  • To separate and detect all potential process-related impurities and degradation products.

  • To establish a method that is both reliable and transferable.

Potential impurities could arise from the synthetic route, which may involve bromination and amination of a toluene or benzonitrile precursor.[3][4] Therefore, the analytical method must be capable of resolving the main peak from structurally similar compounds, including positional isomers or precursors.

Primary Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the logical first choice due to its versatility and high resolving power for compounds of moderate polarity.[2] The separation is governed by hydrophobic interactions between the analyte and the non-polar stationary phase.

Rationale for Method Design
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are ideal for interacting with the benzonitrile core of the analyte.[5][6] The high-purity silica backbone minimizes secondary interactions with the basic amino group, leading to better peak symmetry.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with sharp peaks within a reasonable runtime. The addition of a buffer, such as ammonium formate or a phosphate buffer at a slightly acidic pH (e.g., pH 3-4), is critical. This suppresses the ionization of the basic amino group, ensuring consistent retention times and preventing peak tailing.[7]

  • Detection: The aromatic benzonitrile structure contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is preferred as it allows for the monitoring of multiple wavelengths simultaneously, which is invaluable for peak purity assessment and identifying co-eluting impurities. The detection wavelength is typically set at or near the compound's lambda max (λmax) for maximum sensitivity.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent) to achieve a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] This process establishes the performance characteristics of the method and provides objective evidence of its reliability.

G cluster_dev Method Development & Prep cluster_val ICH Q2(R2) Validation Parameters cluster_analysis Analysis & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop HPLC Protocol ATP->Protocol Reagents Prepare Standards & Samples Protocol->Reagents Execute Execute Validation Experiments Reagents->Execute Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Limits LOD & LOQ Robustness Robustness Analyze Analyze Data vs. Acceptance Criteria Execute->Analyze Report Generate Validation Report Analyze->Report

Sources

Comparative Structural Analysis of Polysubstituted Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Crystallographic Insights for NLO and Pharmaceutical Applications

Executive Summary & Structural Significance

Polysubstituted aminobenzonitriles represent a critical class of "push-pull" chromophores where an electron-donating amino group and an electron-withdrawing cyano group are linked via a


-conjugated benzene ring. This donor-

-acceptor (D-

-A) architecture drives Intramolecular Charge Transfer (ICT), making these materials pivotal for Non-Linear Optical (NLO) applications, fluorescence probes, and pharmaceutical intermediates.

The Core Challenge: While individual molecules exhibit high hyperpolarizability (


), the bulk material performance is dictated by crystal packing. A major limitation is the tendency of these dipoles to align in antiparallel, centrosymmetric arrangements (e.g., Space Group 

), which cancels out the macroscopic second-order NLO response (SHG).

This guide compares the crystallographic data of three distinct derivatives to illustrate how substitution patterns—specifically N-alkylation and ortho-halogenation—alter molecular planarity, crystal packing, and electronic coupling.

Comparative Crystallographic Data

The following table contrasts the structural parameters of the parent compound (ABN), the N-substituted benchmark (DMABN), and a ring-substituted derivative (ACBN).

Table 1: Structural Parameters of Key Aminobenzonitrile Derivatives

Parameter4-Aminobenzonitrile (ABN) 4-(Dimethylamino)benzonitrile (DMABN) 2-Amino-4-chlorobenzonitrile (ACBN)
Crystal System MonoclinicMonoclinicTriclinic
Space Group

(Centrosymmetric)

(Centrosymmetric)

(Centrosymmetric)
Lattice

(Å)
7.2386.3043.842
Lattice

(Å)
5.4777.93710.982
Lattice

(Å)
16.04017.2038.215
Angle

(°)
101.68°91.59°98.24° (

)
Z (Molecules/Cell) 442
Amino Geometry Pyramidal (

-like)
Pyramidal (Sum of angles < 360°)Planar (due to H-bonding)
Dominant Interaction N-H...N (Cyano) H-bondsDipole-Dipole StackingN-H...N (Cyano) Chains

Data Sources: Derived from aggregated crystallographic studies (Heine et al., Acta Cryst. B; CSD entries).

Structural Analysis & Performance Implications[1][2][3]
The Planarity vs. Twist Trade-off
  • DMABN (The Benchmark): The amino nitrogen in DMABN is not fully planar.[1] Crystallographic data reveals a slight pyramidalization, which allows the dimethylamino group to twist relative to the phenyl ring. This twisting is the structural basis for the Twisted Intramolecular Charge Transfer (TICT) state, leading to dual fluorescence.

  • ACBN (The Stabilized Variant): The introduction of an ortho-chloro group (relative to the nitrile) or amino group creates steric locks. However, in ACBN, the amino group participates in strong intermolecular hydrogen bonds with the cyano nitrogen of a neighboring molecule (

    
    ), which forces the amino group into a more planar conformation compared to DMABN.
    
Bond Length Alternation (BLA)

The degree of charge transfer can be quantified by the Quinoid character of the benzene ring.

  • Observation: In strong ICT systems, the

    
     bond length shortens (approaching double-bond character, ~1.35 Å), while the benzene ring bonds alternate in length.
    
  • Comparison: DMABN shows a

    
     bond length of ~1.37 Å, indicating partial double bond character. In contrast, sterically hindered derivatives (like 3,5-dimethyl-DMABN) show elongated 
    
    
    
    bonds (>1.41 Å), indicating structural decoupling of the donor and acceptor, which quenches NLO efficiency.

Experimental Protocols

To replicate these structures or synthesize novel derivatives, follow these standardized workflows.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution

Applicable for: Creating N-substituted derivatives.

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), Secondary Amine (e.g., Dimethylamine, 1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

  • Procedure:

    • Dissolve 4-fluorobenzonitrile in DMF.

    • Add

      
       and the amine.
      
    • Heat to 80-100°C for 4-6 hours under

      
       atmosphere.
      
    • Monitor: TLC (Hexane:EtOAc 8:2).

  • Work-up: Pour into ice water. The product usually precipitates. Filter and wash with water.

Protocol B: Single Crystal Growth (Slow Evaporation)

Critical for: Obtaining X-ray quality crystals.

  • Solvent Selection: Use a solvent with moderate polarity (Ethanol, Acetone, or Acetonitrile).

    • Note: Highly polar solvents (DMSO) often solvate the dipole too strongly, preventing orderly nucleation.

  • Method:

    • Prepare a saturated solution of the synthesized aminobenzonitrile at slightly elevated temperature (35°C).

    • Filter the solution through a 0.45

      
       PTFE filter into a clean vial.
      
    • Cover with parafilm and poke 3-5 small holes.

    • Store in a vibration-free, dark environment at constant temperature (20°C).

  • Harvesting: Crystals typically appear within 3-7 days. Select block-like crystals (avoid needles if possible, as they often indicate rapid, disordered growth).

Mechanism & Logic Visualization

Diagram 1: Structural Determinants of NLO Activity

This diagram illustrates the decision tree for determining if a specific derivative will exhibit bulk NLO properties (SHG) or only molecular fluorescence.

NLO_Logic Start Aminobenzonitrile Derivative Subst Substitution Pattern Start->Subst Ortho Ortho-Steric Bulk (e.g., 3,5-dimethyl) Subst->Ortho MetaPara Planar/Linear (e.g., 4-amino) Subst->MetaPara Twist Twisted Conformation Ortho->Twist Planar Planar Conformation MetaPara->Planar TICT TICT State (Dual Fluorescence) Twist->TICT ICT Strong ICT (High Beta) Planar->ICT Result_Fail SHG Inactive (Fluorescence Only) TICT->Result_Fail Packing Crystal Packing ICT->Packing Centro Centrosymmetric (P21/c) Dipoles Cancel Packing->Centro Most Common NonCentro Non-Centrosymmetric (P21) Dipoles Additive Packing->NonCentro Chiral/Co-crystal Centro->Result_Fail Result_Pass SHG Active (NLO Material) NonCentro->Result_Pass

Caption: Logic flow connecting molecular substitution patterns to macroscopic NLO and fluorescence properties. Note that centrosymmetric packing is the primary failure mode for SHG materials.

Diagram 2: Intermolecular Interaction Network

Visualizing the competition between Hydrogen Bonding (H-Bond) and Dipole Stacking.

Interactions MolA Molecule A (Donor) NH Amino Group (N-H) MolA->NH Ring Benzene Ring (Pi System) MolA->Ring MolB Molecule B (Acceptor) CN Cyano Group (C≡N) MolB->CN MolB->Ring HBond H-Bond (Linear Chain) NH->HBond Donor CN->HBond Acceptor PiStack Pi-Stacking (Antiparallel) Ring->PiStack Planarity Planarity HBond->Planarity Promotes Centrosymmetry Centrosymmetry PiStack->Centrosymmetry Promotes

Caption: Interaction map showing how N-H...N hydrogen bonds compete with Pi-stacking. H-bonds favor linear chains, while Pi-stacking often leads to centrosymmetric cancellation.

References

  • Heine, A., et al. (1994).[2] Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Acta Crystallographica Section B.

  • Collet, A., et al. (1993). Polymorphism and Non-Linear Optical Activity of 4-Dimethylaminobenzonitrile. Chemical Physics Letters.
  • Görner, H. (1995).
  • Cambridge Crystallographic Data Centre (CCDC) . Entry: DMABN01 (4-dimethylaminobenzonitrile).

  • BenchChem . Crystal Structure Analysis of 2-Amino-4-chlorobenzonitrile.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Amino-3-bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for 6-Amino-3-bromo-2-methylbenzonitrile CAS: 110127-09-8 Document Type: Operational Safety & Logistics Protocol

Executive Safety Summary & Hazard Identification

This compound is a functionalized aniline derivative used primarily as an intermediate in the synthesis of antifolate therapeutics (e.g., quinazolinediamines) and kinase inhibitors. Its dual functionality (nucleophilic amine and electrophilic nitrile) combined with the halogen substituent dictates a specific safety profile.

Core Hazards (GHS Classification - Read-Across Methodology):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4. Harmful if swallowed, in contact with skin, or inhaled.[1][2][3] The aniline moiety facilitates rapid absorption through intact skin.

  • Skin & Eye Irritation: Category 2/2A. Causes skin irritation and serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). Inhalation of dusts may cause significant respiratory tract irritation.[3]

  • Combustion Hazard: Thermal decomposition releases toxic fumes including Hydrogen Cyanide (HCN), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx).

Critical Alert: Unlike simple anilines, the presence of the nitrile group introduces a risk of cyanide generation under fire conditions or strong acid hydrolysis.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational phase. Standard latex gloves are insufficient for handling halogenated aromatic nitriles due to poor organic solvent resistance.

Protection Zone Required Equipment Technical Specification / Rationale
Hand Protection (Dry Solid) Double Nitrile Gloves Outer: 5 mil Nitrile (Textured fingertips).Inner: 4 mil Nitrile (Visual indicator color).Rationale: Prevents contact with dust; double layer ensures breach detection.
Hand Protection (Solvent) Silver Shield / 4H® or Butyl Rubber Required for: DCM, DMF, or DMSO solutions.Rationale: Halogenated solvents (DCM) permeate nitrile in <5 mins. Laminate gloves provide >4hr breakthrough time.
Respiratory P100 / N95 Respirator Minimum: N95 disposable for weighing <1g.Recommended: Half-face respirator with P100 cartridges for >1g or outside fume hood.Rationale: Prevents inhalation of fine particulates which are systemic toxicants.
Eye/Face Chemical Safety Goggles Standard: ANSI Z87.1 Impact/Splash goggles.Prohibited: Safety glasses with side shields (insufficient for fine dusts or splashes).
Body Tyvek® Lab Coat + Apron Specification: Polyethylene-coated polypropylene (e.g., Tyvek 400).Rationale: Cotton lab coats absorb liquids/dusts, keeping toxins against the skin.

Engineering Controls & Handling Workflow

Self-Validating Protocol: This workflow is designed so that the completion of one step physically enables the safety of the next.

Phase 1: Storage & Retrieval
  • Condition: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) if possible.

  • Verification: Check container integrity. Halogenated anilines can darken (oxidize) over time; this does not necessarily indicate hazardous degradation but suggests compromised sealing.

Phase 2: Weighing & Transfer (The Critical Zone)
  • Location: Chemical Fume Hood or Powder Weighing Enclosure . Never weigh on an open bench.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is flighty.

  • Technique:

    • Place a secondary containment tray inside the balance enclosure.

    • Tare the weighing boat before opening the source container.

    • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Seal Check: Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent grinding (friction) between the cap and bottle neck.

Phase 3: Solubilization & Reaction
  • Solvent Choice: Soluble in DMSO, DMF, and warm Ethanol.

  • Addition Order: Add solvent to the solid, not solid to the solvent, to minimize dust puff-back.

  • Reaction Safety: If using in nucleophilic aromatic substitution (SnAr) or coupling reactions involving heat (>80°C), ensure the condenser is active before heating.

Visual Safety Workflow (Decision Logic)

SafetyProtocol Start Start: Retrieve Chemical (CAS 110127-09-8) CheckState Check Physical State (Solid/Powder) Start->CheckState HoodCheck Is Fume Hood Active? CheckState->HoodCheck Weighing Weighing Procedure SolventStep Solubilization (DMSO/DCM) Weighing->SolventStep HoodCheck->Start No (STOP) PPE_Dry Don PPE: Double Nitrile + N95 HoodCheck->PPE_Dry Yes PPE_Dry->Weighing GloveChange CHANGE GLOVES: Use Laminate/Butyl for Solvents SolventStep->GloveChange Critical Safety Step Reaction Proceed to Reaction GloveChange->Reaction Waste Disposal: Halogenated Organic Reaction->Waste

Figure 1: Operational safety decision tree for handling this compound, emphasizing the critical glove change during solubilization.

Emergency Response & Decontamination

Spill Management (Dry Powder):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE (Tyvek suit, double gloves, P100 respirator).

  • Contain: Cover spill with a damp paper towel (to prevent dust dispersal) or use a dedicated HEPA vacuum. Do not sweep dry.

  • Clean: Wipe area with 10% detergent solution followed by water.

First Aid:

  • Skin Contact: Immediate wash with soap and water for 15 minutes.[1] Do not use ethanol (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1]

Waste Management & Disposal

Strict segregation is required due to the halogen content.

  • Primary Waste Stream: Halogenated Organic Waste .

    • Code: Do not mix with non-halogenated solvents (e.g., Acetone/Methanol waste) if the facility separates them, as halogenated waste is incinerated at higher temperatures.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste drums, not regular trash.

  • Aqueous Waste: If an aqueous workup is performed, the water layer must be tested for pH and organic content before disposal into Aqueous Hazardous Waste .

References

  • Chemical Identification & Properties

    • This compound, CAS 110127-09-8.[5] ChemicalBook. Link

  • Synthesis & Application Context

    • Process for preparing 5,6-substituted-2,4-quinazolinediamines. European Patent EP0253396A2 (1988). Describes the use of this compound as a key intermediate. Link

  • General Safety for Aminobenzonitriles

    • PubChem Compound Summary for 2-Amino-5-bromobenzonitrile (Structural Analog). National Center for Biotechnology Information. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.